The table below summarizes the fundamental technical data for TCO-PEG₃-CH₂CO₂H:
| Property | Specification |
|---|---|
| CAS Number | 2249928-25-2 (commonly cited) [1] |
| Chemical Formula | C₁₇H₂₉NO₇ [1] |
| Molecular Weight | 359.42 g/mol [1] |
| Purity | ≥98% [1] |
| Other Known CAS | 2141981-86-2 (for TCO-PEG3-acid, a highly similar compound) [2] [3] |
TCO-PEG₃-CH₂CO₂H is a tripartite molecule, with each section playing a distinct functional role [1] [2] [4].
Structural and functional relationships of TCO-PEG₃-CH₂CO₂H
TCO (trans-cyclooctene) serves as a bioorthogonal handle that rapidly and selectively reacts with tetrazine groups via an inverse electron-demand Diels-Alder (IEDDA) reaction, the fastest known bioorthogonal reaction [2] [4]. This reaction proceeds with exceptional selectivity in biological environments without interfering with native biochemical processes [2].
PEG Spacer comprises a three-unit polyethylene glycol chain that acts as a flexible hydrophilic linker. This spacer improves aqueous solubility, reduces potential aggregation, and minimizes steric hindrance, ensuring the TCO and COOH groups can efficiently interact with their respective targets [5] [4].
Carboxylic Acid (CH₂CO₂H) provides a versatile amine-reactive site. In the presence of activators like EDC or HATU, it forms stable amide bonds with primary amine groups (-NH₂) found on biomolecules such as peptides, proteins, and antibodies [1] [2].
The primary application involves a two-step conjugation strategy to create complex bioconjugates, as visualized in the workflow below.
Two-step bioconjugation workflow using TCO-PEG₃-CH₂CO₂H
Proper handling is critical for maintaining reagent performance.
The table below compares TCO-PEG₃-CH₂CO₂H with other commonly used TCO linkers.
| Reagent Name | CAS Number | Key Feature | Primary Use |
|---|---|---|---|
| TCO-PEG₃-CH₂CO₂H | 2249928-25-2 [1] | Carboxylic acid for amine conjugation [1] | Two-step bioconjugation via amide bond [1] |
| TCO-PEG3-Amine | N/A | Amine terminal group [6] | Conjugation to carboxylated molecules [6] |
| TCO-PEG3-Maleimide | 1609659-01-9 [8] | Maleimide for thiol conjugation [8] | Direct labeling of cysteine residues or thiolated biomolecules [8] |
| TCO-PEG3-NHS ester | 2269467-42-5 [7] | Pre-activated NHS ester [7] | Direct and efficient coupling to amines without additional activation [7] |
TCO-PEG₃-CH₂CO₂H is a versatile tool for creating sophisticated bioconjugates used in drug delivery, molecular imaging, and diagnostic assays. Its value lies in the combination of a stable, well-defined conjugation chemistry with an exceptionally fast and selective bioorthogonal click reaction.
TCO-PEG3-acid is a specialized chemical reagent that has gained significant importance in the field of bioorthogonal chemistry and bioconjugation. This compound features a trans-cyclooctene (TCO) moiety connected to a terminal carboxylic acid through a triethylene glycol (PEG3) spacer. The unique molecular architecture of TCO-PEG3-acid enables its participation in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives, which is recognized as the fastest bioorthogonal reaction known to date [1] [2]. This exceptional reactivity profile has established TCO-PEG3-acid as a critical tool in various biomedical applications, including targeted drug delivery, molecular imaging, and proteolysis-targeting chimeras (PROTACs) development.
The strategic incorporation of the PEG spacer serves multiple crucial functions: it significantly enhances hydrophilicity and aqueous solubility of the conjugate, creates a flexible linkage that minimizes steric hindrance during bioconjugation events, and provides sufficient spatial separation between the reactive TCO group and the biomolecule surface [3] [4]. The terminal carboxylic acid functionality allows for straightforward conjugation to primary amine groups present on biomolecules through the formation of stable amide bonds, facilitated by common coupling agents such as EDC, HATU, or DCC [1] [5]. This combination of features makes TCO-PEG3-acid an exceptionally versatile building block for constructing sophisticated bioconjugates for both basic research and therapeutic applications.
TCO-PEG3-acid possesses a well-defined molecular structure specifically engineered to optimize its performance in biological systems. The compound's systematic name, 5,8,11-trioxa-2-azatetradecanedioic acid, 1-(4-cycloocten-1-yl) ester, reflects its complex architecture [1]. The core TCO group is a highly strained alkene with remarkable reactivity toward tetrazines due to its distorted double bond geometry, which raises the energy level of its highest occupied molecular orbital (HOMO) and consequently enhances its reactivity in inverse electron-demand Diels-Alder reactions [2].
The PEG3 spacer incorporated into the structure serves as a hydrophilic linker that significantly improves the aqueous solubility of the overall conjugate while providing molecular flexibility that facilitates interactions with tetrazine partners. The terminal carboxylic acid group enables straightforward conjugation to amine-containing molecules through formation of stable amide bonds. With a molecular weight of 373.44 g/mol and the chemical formula C₁₈H₃₁NO₇, TCO-PEG3-acid represents an optimally sized building block for bioconjugation that balances reactivity with biocompatibility [1] [3].
Table 1: Fundamental physicochemical properties of TCO-PEG3-acid
| Property | Value | Conditions/Notes |
|---|---|---|
| Molecular Weight | 373.44 g/mol | [1] |
| Chemical Formula | C₁₈H₃₁NO₇ | [1] [3] |
| CAS Number | 2141981-86-2 | [1] [3] |
| Boiling Point | 544.9±50.0 °C | Predicted [1] |
| Density | 1.15±0.1 g/cm³ | Predicted [1] |
| pKa | 4.28±0.10 | Predicted [1] |
| Physical Form | Oil | Colorless to light yellow [1] |
| Purity | >98% | [3] |
Table 2: Solubility and stability characteristics of TCO-PEG3-acid
| Property | Characteristics | Experimental Notes |
|---|---|---|
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Aqueous Solubility Enhanced by PEG spacer | Improves compatibility with biological systems [3] | |
| Storage Conditions | -20°C, desiccated | Protects against degradation [3] [5] |
| Stability Concern | Spontaneous isomerization to cis-cyclooctene | Results in significantly reduced reactivity with tetrazines [5] |
The predicted pKa of 4.28 indicates that the compound exists predominantly in its deprotonated form at physiological pH, facilitating efficient conjugation reactions with amine nucleophiles [1]. The oil-like consistency of TCO-PEG3-acid, typically ranging from colorless to light yellow, reflects its molecular characteristics and necessitates proper storage conditions to maintain optimal reactivity over time [1].
The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine derivatives represents a cornerstone of modern bioorthogonal chemistry. This transformation begins with a [4+2] cycloaddition between the electron-rich TCO dienophile and the electron-deficient tetrazine diene, forming an unstable bicyclic intermediate [2]. This intermediate rapidly undergoes a retro-Diels-Alder reaction with elimination of nitrogen gas, resulting in the formation of a stable 4,5-dihydropyridazine product [2].
The exceptional reaction kinetics of this process, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹, make it particularly valuable for applications requiring rapid conjugation under dilute conditions [6] [2]. Several structural factors significantly influence the reaction rate: the inherent ring strain in the TCO moiety (approximately 20 kcal/mol for the trans isomer compared to 7 kcal/mol for cis-cyclooctene) dramatically enhances reactivity; electron-withdrawing groups on the tetrazine aromatic ring lower the LUMO energy of the diene, reducing the HOMO-LUMO gap; and steric accessibility of both reaction partners facilitates their interaction [2] [7].
Figure 1: IEDDA reaction mechanism between TCO and tetrazine
The reactivity of TCO derivatives in IEDDA reactions is profoundly influenced by their molecular environment and structural features. Research has demonstrated that hydrophobic TCO moieties directly conjugated to biomolecules such as antibodies frequently experience significant reactivity loss (up to 90%) due to masking effects where the hydrophobic TCO buries within hydrophobic protein domains to avoid aqueous environments [4]. This phenomenon can be effectively mitigated by incorporating PEG linkers between the TCO and the biomolecule, which maintain TCO accessibility and preserve reactivity by preventing hydrophobic burial [4].
The length and composition of linkers connecting TCO to biomolecules significantly impact functional reactivity. Studies comparing various conjugation approaches have revealed that antibodies modified with PEG-linked TCOs using a dual bioorthogonal approach (DBCO-azide initial conjugation followed by TCO-tetrazine reaction) exhibited >5-fold enhancement in functional TCO density compared to direct amine-coupled TCOs [4]. Furthermore, the stereochemical configuration of the TCO moiety critically determines its reactivity, with the trans isomer being approximately five orders of magnitude more reactive with tetrazines than the corresponding cis isomer [2] [7].
Conjugation of TCO-PEG3-acid to primary amines represents a fundamental protocol for preparing bioorthogonal reagents. The following optimized procedure ensures efficient amide bond formation while preserving the reactivity of the TCO moiety:
Materials Required: TCO-PEG3-acid, target molecule containing primary amines, coupling agents (EDC/HCl or HATU), catalyst (NHS or HOAt), base (DIPEA or TEA), anhydrous DMF or DMSO, purification supplies (PD-10 desalting columns, dialysis membranes, or HPLC system) [1] [3] [5].
Activation Procedure: Dissolve TCO-PEG3-acid (1 equiv) in anhydrous DMF to achieve a final concentration of 10-50 mM. Add NHS (1.5 equiv) or HOAt (1.5 equiv) followed by EDC/HCl (1.5 equiv) or HATU (1.5 equiv). Activate with DIPEA (2 equiv) for 15-30 minutes at room temperature with gentle agitation [3] [5].
Conjugation Protocol: Add the activated ester solution dropwise to the amine-containing molecule (typically in PBS or carbonate buffer, pH 8.5) at a molar ratio optimized for the specific application (typically 3-10-fold excess of TCO reagent). React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing [4].
Purification and Characterization: Purify the conjugate using desalting chromatography, dialysis, or HPLC. Verify conjugation efficiency by MALDI-TOF mass spectrometry and quantify functional TCO groups by reacting an aliquot with a tetrazine-fluorophore conjugate and measuring absorbance or fluorescence [4].
The IEDDA conjugation between TCO-modified molecules and tetrazine derivatives offers exceptional speed and specificity under physiological conditions:
Standard Protocol: Combine the TCO-modified molecule with tetrazine reagent at equimolar ratios or with a slight excess (1.2-2.0 equiv) of tetrazine in neutral buffer (PBS, pH 7.4). React for 1-4 hours at room temperature or 37°C [6]. The reaction proceeds efficiently at micromolar concentrations, making it suitable for sensitive biological applications.
Kinetics Optimization: For time-sensitive applications, increase reaction temperature to 37°C to enhance kinetics. Alternatively, use tetrazines bearing electron-withdrawing groups (e.g., 6-methyl tetrazine) to further accelerate the reaction rate [6] [2]. Monitor reaction completion by UV-Vis spectroscopy (observation of tetrazine decay at 520-530 nm) or by following nitrogen evolution.
Product Isolation: Purify the final conjugate using size exclusion chromatography, dialysis, or HPLC. Analyze by SDS-PAGE, LC-MS, or other appropriate techniques to verify conjugation efficiency and product identity [6].
The formation of protein homodimers using TCO-PEG3-acid derivatives demonstrates the power of IEDDA chemistry for creating complex biomolecular architectures:
Experimental Design: Modify target protein (e.g., T4 Lysozyme V131C mutant) with TCO-PEG3-acid using standard amine coupling or through cysteine-maleimide chemistry to create TCO-protein conjugates [6]. Prepare bis-tetrazine polymer (2.0 kDa pNIPAAm or PEG) using controlled radical polymerization and post-polymerization modification [6].
Dimerization Protocol: Combine TCO-protein conjugate with bis-tetrazine polymer at 1:1 molar ratio in PBS, pH 7.4. Allow reaction to proceed for 1 hour at room temperature [6].
Analysis and Characterization: Analyze reaction mixture by SDS-PAGE and quantify dimer formation using band intensity analysis (e.g., ImageJ software). Compare efficiency with traditional methods (e.g., maleimide-thiol chemistry), demonstrating superior yields of TCO-tetrazine approach (38% yield after 1 hour vs. 5% yield after 24 hours for maleimide method) [6].
The formation of protein-polymer conjugates represents a major application area for TCO-PEG3-acid, particularly in the creation of homodimeric protein structures. Research has demonstrated that bis-tetrazine polymers conjugated to TCO-modified proteins yield homodimers with significantly higher efficiency (38% yield after 1 hour) compared to traditional maleimide-thiol chemistry (5% yield after 24 hours) [6]. This enhanced efficiency stems from the exceptional kinetics of the IEDDA reaction and its compatibility with biological systems.
In a seminal study, T4 Lysozyme (V131C) containing a single surface-exposed cysteine was modified with a TCO reagent and subsequently conjugated with bis-tetrazine poly(N-isopropylacrylamide) (pNIPAAm, Mn = 2.0 kDa) or bis-tetrazine PEG (2.0 kDa) [6]. The resulting protein homodimers formed rapidly, demonstrating the utility of this approach for creating defined protein multimerization. This strategy proves particularly valuable for enhancing receptor clustering studies, improving pharmacokinetic profiles of therapeutic proteins, and creating novel biomaterials with tailored properties [6].
Pretargeting strategies utilizing TCO-PEG3-acid have revolutionized molecular imaging and therapeutic approaches in nuclear medicine. In these sophisticated applications, a TCO-modified targeting vector (such as a monoclonal antibody, peptide, or small molecule) is first administered and allowed to accumulate at the target site [2] [4]. After appropriate clearance time, a radiolabeled tetrazine probe is introduced, which rapidly complexes with the pretargeted TCO moieties through IEDDA reaction.
This two-step pretargeting approach decouples the slow pharmacokinetics of large targeting vectors from the rapid decay of radionuclides, significantly enhancing target-to-background ratios in diagnostic imaging and reducing radiation exposure to non-target tissues in radiotherapy [2]. Research has demonstrated that incorporating PEG linkers between TCO and targeting antibodies dramatically improves functional TCO density (more than 5-fold enhancement) by preventing hydrophobic interactions that would otherwise mask TCO reactivity [4]. This strategy has been successfully applied for imaging various cancer biomarkers using tetrazine-modified fluorophores and quantum dots, showcasing its versatility and effectiveness [4].
TCO-PEG3-acid serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation [1]. In these innovative constructs, TCO-PEG3-acid functions as a PEG-based linker that connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein [1].
The PEG spacer in TCO-PEG3-acid provides optimal length and flexibility to enable efficient ternary complex formation while minimizing steric hindrance. Additionally, the implementation of "click-to-release" bioorthogonal decaging strategies utilizes the IEDDA reaction between TCO-modified prodrugs and tetrazine reagents to achieve spatiotemporally controlled drug activation at specific disease sites [2] [7]. This innovative approach enhances therapeutic precision while minimizing off-target effects, representing a significant advancement in targeted therapeutic interventions.
Proper handling and storage of TCO-PEG3-acid are critical for maintaining its reactivity and ensuring experimental reproducibility. The compound should be stored at -20°C in desiccated conditions to prevent degradation [3] [5]. The TCO moiety is susceptible to spontaneous isomerization from the highly reactive trans configuration to the less reactive cis form, which occurs gradually even under optimal storage conditions and results in significantly diminished reactivity with tetrazines [5].
The half-life of TCO derivatives varies depending on specific structural features and environmental conditions. For this reason, long-term storage of TCO-PEG3-acid is not recommended, and freshly prepared conjugates should be utilized promptly to ensure maximal reactivity [5]. Analytical techniques such as NMR spectroscopy and HPLC can be employed to monitor isomerization and assess reagent quality over time. For critical applications, periodic quality control assessments are advisable to confirm that the reagent maintains acceptable reactivity levels.
TCO-PEG3-acid exhibits good solubility in various organic solvents including DMSO, DCM, and DMF, which facilitates stock solution preparation and conjugation reactions [1]. The incorporation of the PEG3 spacer significantly enhances aqueous compatibility compared to non-PEGylated TCO derivatives, enabling more efficient bioconjugation in mixed aqueous-organic solvent systems [3].
When handling TCO-PEG3-acid, it is essential to employ anhydrous conditions for organic reactions and use cold, slightly basic buffers (pH 7.4-8.5) for aqueous bioconjugation to preserve the integrity of the TCO moiety while facilitating efficient amide bond formation [3] [5]. To prevent unintended precipitation, stock solutions in water-miscible organic solvents should be added slowly to aqueous reaction mixtures with gentle agitation. If precipitation occurs, slight increases in organic solvent percentage or adjustment of buffer pH may improve solubility.
TCO-PEG3-acid (CAS#: 2141981-86-2) is commercially available from multiple specialized suppliers catering to the chemical biology and drug development communities. Key suppliers include:
Pricing varies based on quantity and purity specifications, with research quantities typically ranging from milligrams to grams. Many suppliers offer custom synthesis services and bulk pricing for large-scale applications. When procuring TCO-PEG3-acid, it is advisable to verify certificate of analysis details, including purity assessment method and isomer composition, to ensure reagent quality [1] [3] [5].
| Property | Value / Condition | Notes / Context |
|---|---|---|
| Molecular Weight | 373.44 g/mol [1] [2] | |
| Formula | C₁₈H₃₁NO₇ [1] [3] [4] | |
| CAS No. | 2141981-86-2 [1] [3] [2] | |
| Appearance | Colorless to light yellow viscous liquid [1] [2] | |
| Solubility in DMSO | 250 mg/mL (669.45 mM) [1] | Hygroscopic DMSO impacts solubility; use newly opened containers [1]. |
| Other Soluble Solvents | DCM, DMF [2] | |
| Predicted Density | ~1.15 g/cm³ [3] [2] | |
| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years [1] | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month [1] |
The stability of click chemistry handles like TCO is crucial for experimental success, especially when they are exposed to various conditions before the desired conjugation reaction [5].
| Stability Factor | Assessment / Protocol |
|---|---|
| General Handle Stability | A comparative study ranked TCO as having medium to low stability compared to other click handles. It is less stable than norbornene or terminal alkynes but more stable than certain tetrazines [5]. |
| Long-Term Stability | Handles with high reactivity, such as TCO and certain tetrazines, can show substantial instability over a 4-week period. It is recommended to prepare these reagents immediately before use [5]. |
| Stability in Protein Environment | The stability of click handles when conjugated to a model protein has been evaluated and generally correlates with their stability as small molecules [5]. |
This is a common application for TCO-PEG3-acid, leveraging its terminal carboxylic acid group [1] [4] [2].
Experimental workflow for TCO-PEG3-acid conjugation and click chemistry.
TCO PEG linkers are bifunctional reagents that combine a highly strained trans-cyclooctene (TCO) group with a flexible polyethylene glycol (PEG) spacer. Their primary function is to facilitate rapid, bioorthogonal conjugation via the inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) group [1] [2].
This IEDDA reaction is exceptionally fast, with reported second-order rate constants of up to 2000 M⁻¹s⁻¹ in methanol/water, and even higher rates of up to 10⁷ M⁻¹s⁻¹ under physiological conditions. The reaction proceeds through a cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage [1] [2]. The core reaction is visualized below.
The core IEDDA "click" reaction between tetrazine and TCO, culminating in nitrogen gas release [1] [2].
TCO PEG linkers are versatile tools enabling sophisticated strategies in biomedicine. The table below summarizes three primary application areas.
| Application Area | Core Function | Specific Example / Model Used |
|---|---|---|
| Pretargeted Imaging & Therapy [3] [4] [2] | Decouples antibody delivery from radioimaging/ therapeutic agent for improved target-to-background ratios. | Anti-HER2 sdAb pretargeting for PET imaging; PRIT in colorectal cancer (HT29) and peritoneal carcinomatosis (A431-CEA-Luc) models. |
| "Click-to-Release" Prodrug Activation [5] | Enables tumor-targeted activation of systemically administered, silenced prodrugs. | IL12 cytokine masked with TCO-PEG; activated by pretargeted tetrazine-diabody in LS174T colorectal tumor xenografts. |
| Biomolecule Conjugation & Functionalization [1] [6] | Provides a rapid, reliable method for attaching probes (fluorophores, radionuclides) or other cargo to targeting vectors. | Conjugation of fluorophores or quantum dots to antibodies for flow cytometry and confocal imaging [6]. |
The workflow for a pretargeting approach, a cornerstone application, is detailed below.
The standard workflow for a pretargeted imaging or therapy strategy using the TCO-tetrazine system [5] [2].
The performance of TCO PEG linkers is critically dependent on their structural design. Key parameters and empirical findings are summarized in the following table.
| Design Parameter | Impact & Consideration | Experimental Evidence / Commercial Example |
|---|---|---|
| PEG Length | Shorter PEGs may suffer from TCO masking; longer PEGs improve solubility and accessibility but may impact binding if too long [6] [4]. | PEG12 linkers allowed higher TCO grafting on mAbs vs. PEG0/PEG4; however, PEG0 (no PEG) showed superior in vivo performance in one PRIT study [4]. |
| TCO Reactivity | Hydrophobic TCO can become "masked" via interaction with antibody surfaces, drastically reducing functional yield [6]. | Up to 90% of antibody-bound TCOs were non-reactive when using standard amine-coupling; PEG linkers restored functionality [6]. |
| Linker Stability | TCO can undergo isomerization to the less reactive cis-cyclooctene (CCO) in serum, a process that PEG linkers can accelerate by increasing accessibility [6] [2]. | Stability must be balanced with reactivity; novel TCO scaffolds and linker designs are an active area of research to optimize this balance [2]. |
A pivotal finding is the "TCO Masking" phenomenon, where a majority of TCOs conjugated directly to antibodies via standard lysine coupling are non-functional. Evidence suggests this is not due to isomerization or steric hindrance of the reaction itself, but rather that the hydrophobic TCO buries itself within the antibody structure. Using PEG spacers is a key strategy to mitigate this, pushing the TCO away from the protein surface into the aqueous environment and preserving its reactivity [6].
Here is a generalized methodology for conducting a pretargeting experiment, based on the approaches used in the search results.
Protocol: In Vitro Evaluation of TCO-Modified Antibody Reactivity
This protocol outlines the steps to confirm the functionality of a TCO-modified antibody before in vivo use [4].
Protocol: "Click-to-Release" Activation of a Masked Cytokine
This methodology is adapted from the IL12 prodrug study [5].
The reaction proceeds through a concerted IEDDA cycloaddition between a strained, electron-rich dienophile (TCO) and an electron-deficient diene (tetrazine), followed by a retro-Diels-Alder reaction.
Reaction kinetics are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. A smaller gap results in a faster reaction [1] [2].
The table below summarizes key strategies for tuning the reaction partners.
| Factor | Strategy to Increase Reactivity | Impact & Considerations |
|---|---|---|
| TCO Strain & Electronics | Increase ring strain (e.g., fused rings); Add Electron-Donating Groups (EDGs) [1] [3] | Higher strain/EDGs raise HOMO energy, speeding reactions but potentially compromising stability [1] [2]. |
| Tetrazine Electronics | Add Electron-Withdrawing Groups (EWGs) like carboxylates or pyridines [1] [2] | EWGs lower LUMO energy, accelerating reactions. Strong EWGs can reduce stability in water [2]. |
| Tetrazine Sterics | Use less substituted tetrazines (e.g., H-Tetrazine) [1] [2] | Monosubstituted H-Tetrazines can be ~70x more reactive than disubstituted analogs but may be less stable [2]. |
A standard protocol for conjugating TCO to antibodies via amine coupling, along with a major challenge and its solution, is detailed below.
A critical study revealed that while TCO conjugation to antibodies is efficient, up to 90% of the attached TCO groups can be non-reactive due to hydrophobic interactions that "mask" the TCO within the antibody structure, not due to isomerization or steric hindrance of the reaction itself [4].
This challenge is effectively mitigated by using a heterobifunctional crosslinker (e.g., DBCO-PEGₙ-TCO). This approach involves first introducing azide groups onto the antibody, then using a bioorthogonal "click" reaction to attach the TCO via a hydrophilic PEG spacer. This method can result in a more than 5-fold enhancement in functional TCO density without affecting antibody binding [4].
The TCO-tetrazine reaction's unique properties enable sophisticated therapeutic strategies, particularly through "click-to-release" technology.
The foundational IEDDA reaction can be engineered to release a payload from the TCO molecule after cycloaddition, a technology known as "click-to-release" [5].
A key historical limitation was an inverse correlation between tetrazine reactivity and payload release yield; highly reactive tetrazines often gave poor release [5] [3]. This has been overcome by designing ortho-functionalized bis-pyridinyl tetrazines with hydrogen-bonding groups (e.g., -OH, -NHAc), which facilitate the crucial tautomerization step, achieving up to 96% payload release with highly reactive tetrazines [3].
The TCO-tetrazine IEDDA reaction, with its unmatched speed and biocompatibility, has evolved from a simple ligation tool into a powerful platform for precision therapeutics. Ongoing research continues to optimize the balance between reactivity and stability, promising to further streamline its application in developing safer and more effective drugs.
TCO-PEG3-CH2CO2H is a bioorthogonal reagent that contains a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1]. The TCO group rapidly reacts with tetrazine (Tz) groups via the inverse electron demand Diels-Alder (IEDDA) reaction, which is the fastest known bioorthogonal "click" chemistry reaction [2]. The carboxylic acid terminus allows for easy conjugation to amine-containing molecules, such as proteins, peptides, or antibodies, via standard carbodiimide coupling chemistry (e.g., using EDC and NHS). The PEG3 spacer improves aqueous solubility, reduces aggregation, and provides flexibility that minimizes steric hindrance during conjugation [3] [1].
This protocol describes how to activate the carboxylic acid of the linker and conjugate it to a primary amine (e.g., on a lysine residue of a protein or antibody).
Materials:
Procedure:
This protocol describes the subsequent step of reacting the TCO-modified conjugate with a tetrazine (Tz)-labeled probe (e.g., a fluorescent dye, drug, or biotin).
Materials:
Procedure:
The following diagram illustrates the complete two-step conjugation process.
This table summarizes quantitative data for TCO-PEG3-CH2CO2H and other common TCO-PEG linkers for comparison [3] [1].
| Compound Name | CAS Number | Molecular Weight | Purity | Key Functional Groups |
|---|---|---|---|---|
| TCO-PEG3-CH2CO2H | Information not explicitly listed in search results | 373.44 [1] | ≥98% [1] | TCO, Carboxylic Acid |
| TCO-PEG3-TCO | 2243569-22-2 [3] | 496.65 [3] | ≥95% [3] | TCO (Homobifunctional) |
| TCO-PEG3-Amine | N/A [4] | 344.45 [1] | >95% [4] | TCO, Amine |
| TCO-PEG3-CH2-aldehyde | Information not explicitly listed in search results | 343.42 [5] [6] | 95% [5] [6] | TCO, Aldehyde |
Proper handling is critical for maintaining the reactivity of TCO compounds [3] [4].
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Long-Term Storage | –20°C in a sealed, desiccated container [3] [4] | Prevents degradation and hydrolysis of the TCO group. |
| Solvent | Anhydrous DMF or DMSO [3] | Ensures solubility and prevents hydrolysis before reaction. |
| Shipping | On dry ice [4] | Maintains stability during transport. |
| Reaction Environment | Aqueous buffers (e.g., PBS), pH ~7.4 | Compatible with biological molecules; the IEDDA reaction performs well in complex media [2]. |
1. Reagent Properties and Function TCO-PEG3-Acid is a heterobifunctional crosslinker essential for bioorthogonal conjugation [1]. Its key features are:
2. Quantitative Data Summary The table below summarizes the key characteristics of TCO-PEG3-Acid:
| Property | Specification |
|---|---|
| Molecular Formula | C₁₈H₃₁NO₇ [1] |
| PEG Molecular Weight | 373.5 g/mol [1] |
| Purity | ≥ 98% [1] |
| Functional Groups | Trans-Cyclooctene (TCO), Carboxylic Acid [1] |
| CAS Number | 2141981-86-2 [1] |
| Storage | -20°C [1] |
3. Established Application: Pretargeted Molecular Imaging A prominent application of TCO-PEG3-acid is in pretargeted imaging, a strategy that improves contrast in Positron Emission Tomography (PET) for slow-accumulating targeting agents like antibodies [2].
The following diagram illustrates this pretargeting strategy and the underlying conjugation chemistry.
While the search results lack step-by-step protocols for TCO-PEG3-acid specifically, the following workflows are inferred from its chemical properties and documented applications [2] [1].
This protocol outlines the steps to functionalize an amine-modified oligonucleotide with TCO for subsequent pretargeting experiments.
Materials:
Procedure:
This protocol describes a method to validate the reactivity of the synthesized TCO-conjugate.
Materials:
Procedure:
The use of TCO-PEG3-acid and related bioorthogonal tools is expanding beyond imaging into targeted therapy, particularly for Antibody-Drug Conjugates (ADCs) [4] [3]. The pretargeting strategy can also be adapted to deliver cytotoxic drugs, potentially improving the therapeutic index by reducing off-target toxicity. Furthermore, these chemistries are enabling the development of complex dual-payload ADCs, which can deliver two drugs with different mechanisms of action to overcome resistance [4].
Tetrazine ligation represents a cornerstone of modern bioorthogonal chemistry, enabling specific covalent bond formation between 1,2,4,5-tetrazine (Tz) and trans-cyclooctene (TCO) derivatives without interfering with native biological processes. This transformation occurs via an inverse electron-demand Diels-Alder (IEDDA) reaction followed by a retro-Diels-Alder step that eliminates nitrogen gas, resulting in the formation of stable dihydropyridazine or pyridazine adducts [1]. The exceptional reaction kinetics of this ligation, with rate constants reaching up to 10⁷ M⁻¹s⁻¹, make it particularly valuable for time-sensitive applications in complex biological systems where traditional bioconjugation methods would fail due to insufficient speed or specificity [1] [2].
The development of TCO-PEG3-CH2CO2H addresses several critical challenges in bioorthogonal pretargeting applications. The hydrophobic nature of unmodified TCO moieties often leads to problematic interactions with biomolecules, potentially resulting in reactivity loss through burial within hydrophobic protein domains or aggregation in aqueous environments [3]. Research has demonstrated that standard TCO conjugation to monoclonal antibodies can render up to 90% of TCO groups non-reactive, severely compromising efficiency [3]. The integration of a PEG spacer serves multiple functions: enhancing aqueous solubility, reducing undesirable hydrophobic interactions, maintaining distance between the reactive TCO and the biomolecule surface to minimize steric hindrance, and providing a chemical handle for straightforward conjugation to target molecules via the terminal carboxylic acid group [3] [4].
The tetrazine-TCO ligation proceeds through a well-defined concerted mechanism that distinguishes it from conventional Diels-Alder reactions. The process begins with an inverse electron-demand Diels-Alder step where the electron-deficient tetrazine diene interacts with the electron-rich TCO dienophile [1]. This initial cycloaddition is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas, forming the stable pyridazine or dihydropyridazine linkage [1]. The inverse electron demand characteristic means the reaction occurs between partners with opposite electronic properties—the tetrazine acts as an electron-poor diene while the TCO functions as an electron-rich dienophile. This electronic configuration results in the LUMO(diene) of the tetrazine interacting with the HOMO(dienophile) of the TCO, creating a favorable energy landscape for rapid reaction kinetics [1].
The exceptional speed of this ligation, several orders of magnitude faster than other bioorthogonal reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC), stems from the inherent ring strain of the trans-cyclooctene structure [1] [3]. The TCO geometry maintains significant angular strain to accommodate the trans configuration within an eight-membered ring system. This strain energy is released during the cycloaddition process, providing a substantial thermodynamic driving force that accelerates the reaction. The combination of electronic complementarity and strain release enables the tetrazine-TCO pair to achieve remarkable second-order rate constants ranging from 1,000 to 73,000 M⁻¹s⁻¹ in aqueous buffers at physiological temperature, making it suitable for applications at low concentrations and short timeframes [5] [2].
The reaction kinetics of tetrazine ligation are influenced by several structural and electronic factors that can be optimized for specific applications:
TCO Reactivity Determinants: The reactivity of TCO derivatives is primarily governed by ring strain and electronic effects. Increasing strain through structural modifications (e.g., d-TCO, aza-TCO, s-TCO) can enhance reaction rates but may compromise stability [1]. Conjugating electron-donating groups (EDGs) to the TCO moiety raises the energy of the HOMO, thereby decreasing the energy gap with the LUMO of tetrazines and accelerating the reaction [1]. However, reactivity-stability trade-offs must be carefully balanced, as highly strained TCO derivatives may undergo premature isomerization to the less reactive cis-cyclooctene form in biological environments [1] [3].
Tetrazine Reactivity Modulation: Tetrazine reactivity can be enhanced through the introduction of electron-withdrawing groups (EWGs) that lower the energy of the LUMO, reducing the HOMO-LUMO gap with TCO [1]. Interestingly, recent research has revealed that molecular distortion caused by intramolecular N-N repulsion in certain tetrazine architectures (particularly 2-pyridyl-substituted tetrazines) plays a crucial role in accelerating the cycloaddition step without necessarily compromising stability [6]. This distortion effect challenges the conventional understanding that tetrazine reactivity is governed solely by electronic factors and provides new design principles for optimizing bioorthogonal tools [6].
Solvent and Environmental Effects: The tetrazine-TCO ligation proceeds efficiently in diverse environments including organic solvents, aqueous buffers, cell media, and even in vivo, though reaction rates can vary significantly with solvent polarity [5] [2]. In biological systems, factors such as pH, serum proteins, and the presence of nucleophiles can influence both the reaction kinetics and the stability of the reagents, necessitating careful optimization for each application context [3] [5].
Table 1: Rate Constants for Tetrazine Ligations with TCO-PEG3-CH2CO2H Under Various Conditions
| Tetrazine Structure | Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| H-Tetrazine (monosubstituted) | 37°C, aqueous buffer | ~70,000 | [1] |
| 3,6-Dipyridyl-tetrazine | 37°C, aqueous buffer | ~2,000 | [2] |
| Phenyl-tetrazine | 25°C, 1,4-dioxane | 1.4-230 | [5] |
| Methyl-tetrazine | 37°C, PBS | 1,100-73,000 | [5] |
Materials Required:
Step-by-Step Procedure:
Activation of Carboxylic Acid:
Biomolecule Preparation:
Conjugation Reaction:
Purification and Characterization:
Critical Considerations:
Materials Required:
Step-by-Step Procedure:
Reaction Setup:
Ligation Conditions:
Purification and Analysis:
Optimization Guidelines:
Table 2: Physicochemical Properties and Performance Characteristics of TCO-PEG3-CH2CO2H
| Parameter | Value/Range | Measurement Method | Significance |
|---|---|---|---|
| Molecular Weight | 359.42 g/mol | Mass spectrometry | Determines stoichiometry of conjugation |
| Purity | ≥98% | HPLC analysis | Ensures reproducibility in applications |
| Aqueous Solubility | >10 mM (in PBS) | Visual inspection | Critical for biological applications |
| Functional TCO Preservation | >90% (with PEG linker) vs ~10% (without PEG) | Tetrazine-fluorophore assay [3] | Key advantage over non-PEGylated TCO |
| Reaction Rate with 3,6-Dipyridyl-tetrazine | ~2,000 M⁻¹s⁻¹ (in 9:1 methanol/water) [7] | Stopped-flow spectroscopy | Enables rapid ligation at low concentrations |
| Stability in Serum | t₁/₂ > 24 hours (varies with TCO structure) | HPLC monitoring of isomerization | Important for in vivo applications |
The data presented in Table 2 highlights the critical advantages afforded by the PEG spacer in TCO-PEG3-CH2CO2H. The dramatic improvement in functional TCO preservation (>90% with PEG linker compared to ~10% without) demonstrates the necessity of this structural modification for efficient bioconjugation [3]. This enhanced functionality directly translates to improved performance in downstream applications, whether for imaging, diagnostics, or therapeutics. The aqueous solubility of >10 mM enables preparation of concentrated stock solutions for efficient conjugation without precipitating biomolecular targets, while the maintained reaction rate with tetrazines ensures rapid and complete ligation even at low micromolar concentrations typical of biological experiments [7] [2].
Additional performance characteristics not captured in the table include the orthogonality of this reagent to other bioorthogonal handles, particularly azide- and DBCO-functionalized molecules, enabling sophisticated multi-component labeling strategies [3]. The metabolic stability of the PEG linker prevents premature degradation in biological systems, while the flexible spacer arm reduces steric hindrance during tetrazine ligation, particularly important when working with bulky tetrazine conjugates such as quantum dots or other nanomaterials [3].
The pretargeted imaging approach using TCO-PEG3-modified antibodies represents one of the most significant applications of this technology. In a typical workflow, a TCO-modified tumor-targeting antibody is administered and allowed to accumulate at the target site (usually 24-72 hours for adequate target-to-background ratio) [1] [5]. Following clearance of unbound antibody from circulation, a radiolabeled tetrazine probe (e.g., with fluorine-18, gallium-68, or indium-111) is administered and rapidly ligates with the pretargeted TCO groups [1] [5]. This strategy decouples the slow pharmacokinetics of antibodies from the rapid decay of positron-emitting radionuclides, enabling high contrast imaging within hours rather than days.
Research has demonstrated that the lipophilicity and reactivity of tetrazine probes are critical determinants of in vivo performance. A comprehensive study evaluating 45 tetrazine derivatives revealed that successful pretargeting correlates strongly with high rate constants (>50,000 M⁻¹s⁻¹) and low calculated logD₇.₄ values (below -3) [5]. The hydrophilic PEG spacer in TCO-PEG3-CH2CO2H contributes to favorable pharmacokinetics by reducing overall hydrophobicity of the immunoconjugate. In one application, CC49 antibodies modified with TCO via PEG linkers showed significantly improved tumor uptake of subsequently administered ¹¹¹In-labeled tetrazines compared to direct radiolabeling approaches, with tumor-to-background ratios improved by more than 5-fold at early time points [5].
Beyond in vivo applications, TCO-PEG3-CH2CO2H enables highly efficient bioorthogonal labeling for in vitro and ex vivo applications. When conjugated to antibodies or other targeting molecules, the TCO handle permits ultrasensitive detection through subsequent reaction with tetrazine-modified fluorophores, enzymes, or nanoparticles [3]. This approach has been particularly valuable for signal amplification in diagnostic applications, where the small size of the TCO tag minimally interferes with biomolecular function compared to direct conjugation of bulky detection moieties.
A compelling demonstration of this application involved decorating antibodies with TCO using the PEG linker, followed by treatment with tetrazine-modified quantum dots [3]. This two-step approach resulted in substantially higher labeling efficiency compared to direct quantum dot conjugation, while preserving antigen binding affinity. The enhanced functionality afforded by the PEG spacer was critical to this success, as non-PEGylated TCO conjugates showed dramatically reduced reactivity due to hydrophobic burial within the antibody structure [3]. Flow cytometry and confocal microscopy analyses confirmed that the dual bioorthogonal approach (using both azide-DBCO and tetrazine-TCO reactions) provided superior staining intensity and specificity compared to traditional direct conjugation methods.
An emerging application of TCO-PEG3 chemistry involves bioorthogonal drug delivery through "click-to-release" strategies [1] [8]. In this approach, a prodrug containing a tetrazine-cleavable linker is conjugated to a TCO-modified targeting molecule. Upon accumulation at the disease site, administration of a tetrazine trigger induces a cycloaddition and retro-Diels-Alder sequence that releases the active drug payload [1]. This strategy enables spatiotemporally controlled activation of therapeutics, potentially reducing systemic exposure and associated side effects.
Preclinical studies have demonstrated remarkable efficacy with this approach. In one example, bioorthogonally triggered drug release increased median survival in rodent models from 26 days to 50 days compared to conventional therapy [1]. The stability and reactivity features provided by the PEG spacer in TCO-PEG3-CH2CO2H are particularly valuable in these applications, where consistent TCO accessibility at the target site is essential for efficient drug release. The promising results from animal studies have led to the initiation of clinical Phase I studies in 2020, bringing this technology closer to therapeutic implementation [1].
Common Challenges and Solutions:
Low Functional TCO After Conjugation: If quantification reveals poor TCO functionality after biomolecule modification, consider increasing the PEG spacer length (TCO-PEGn-CH2CO2H, where n>3) to further reduce hydrophobic interactions [3] [4]. Alternatively, implement the dual bioorthogonal approach where azide-modified antibodies are subsequently reacted with DBCO-PEG-TCO reagents, which has been shown to improve functional TCO density by more than 5-fold [3].
Slow Tetrazine Ligation Kinetics: When reaction rates with tetrazine reagents are insufficient for the application, evaluate more reactive tetrazine structures such as mono-substituted H-tetrazines or 2-pyridyl-substituted derivatives that offer enhanced reactivity through molecular distortion effects [1] [6]. Ensure the tetrazine is sufficiently electron-deficient and consider increasing reaction temperature if biomolecule stability permits.
Biomolecule Aggregation or Precipitation: If TCO conjugation induces aggregation, increase the proportion of co-solvent (DMSO or DMF) during the reaction, but keep below 10% to maintain protein stability [3]. Alternatively, employ shorter reaction times or lower modification ratios to reduce hydrophobic clustering. Incorporating additional PEGylation beyond the PEG3 spacer may improve solubility for particularly challenging biomolecules.
Poor In Vivo Performance: For suboptimal pretargeting results, carefully optimize both the pretargeting interval (time between antibody and tetrazine administration) and the tetrazine probe properties [5]. Select tetrazines with calculated logD₇.₄ values below -3 and high rate constants (>50,000 M⁻¹s⁻¹) to maximize target engagement and minimize non-specific accumulation [5]. Consider the use of clearing agents to remove circulating TCO-modified antibodies before tetrazine probe administration.
Optimization Strategies:
Systematically vary the degree of labeling to identify the optimal balance between TCO density and biomolecule function. For antibodies, 3-6 functional TCOs per molecule often provides the best performance [3].
For in vivo applications, conduct stability studies in serum or plasma to assess TCO isomerization rates and adjust the TCO structure if necessary (e.g., to s-TCO or other stabilized derivatives) [1].
Employ orthogonal analytical methods (MALDI-TOF for total TCO, fluorogenic tetrazine assays for functional TCO) to fully characterize conjugates and identify specific failure modes [3].
When designing tetrazine partners, consider both electronic and steric factors—smaller, more electron-deficient tetrazines generally react fastest, though bulkier derivatives may offer other advantages such as enhanced stability or fluorescence properties [1] [5].
The following diagram illustrates the sequential process for pretargeted imaging using TCO-PEG3-CH2CO2H, highlighting the critical role of the PEG spacer in maintaining TCO functionality:
Figure 1: Pretargeted Imaging Workflow Using TCO-PEG3-CH2CO2H
The molecular interaction between TCO-PEG3-modified biomolecules and tetrazine derivatives occurs through a well-defined mechanism that can be visualized as follows:
Figure 2: Mechanism of Tetrazine-TCO Bioorthogonal Ligation
The application of TCO-PEG3-CH2CO2H in tetrazine ligation chemistry represents a significant advancement in the field of bioorthogonal tools, effectively addressing the critical challenge of maintaining TCO reactivity after biomolecule conjugation. The incorporation of the PEG spacer has proven essential for preventing the hydrophobic masking that renders standard TCO conjugates largely non-functional, thereby unlocking the full potential of this remarkably fast bioorthogonal reaction [3]. As research continues to refine both TCO and tetrazine structures, with recent insights highlighting the importance of molecular distortion alongside electronic effects, the performance and applicability of this chemistry will further expand [6].
Future developments in this field will likely focus on optimizing the reactivity-stability balance of both reaction partners, expanding the toolkit for multi-component labeling strategies, and advancing clinical translation of pretargeted diagnostic and therapeutic applications [1] [5]. The ongoing elucidation of structure-property relationships, particularly regarding in vivo performance determinants such as lipophilicity and reaction kinetics, will enable more rational design of tetrazine probes for specific applications [5]. As these bioorthogonal technologies mature, they hold tremendous promise for revolutionizing targeted drug delivery, molecular imaging, and diagnostic assays across a broad spectrum of biomedical applications.
TCO-PEG3-acid is a chemically versatile reagent that plays a pivotal role in modern live cell imaging applications due to its unique structural features and bioorthogonal reactivity. The molecule consists of three key components: a trans-cyclooctene (TCO) group that serves as a highly reactive dienophile, a triethylene glycol (PEG3) spacer that enhances solubility and reduces steric hindrance, and a carboxylic acid functional group that enables straightforward conjugation to various biomolecules and probes. This strategic combination allows researchers to employ TCO-PEG3-acid as a fundamental building block for developing advanced imaging probes that operate through the inverse electron-demand Diels-Alder (IEDDA) reaction, widely regarded as one of the fastest bioorthogonal reactions available [1].
The exceptional utility of TCO-PEG3-acid in live cell imaging stems from its rapid reaction kinetics with tetrazine derivatives, which proceeds efficiently at low micromolar concentrations without interfering with native cellular processes. This bioorthogonal compatibility ensures that the labeling process does not disrupt normal physiology, making it ideal for real-time observation of dynamic cellular events [2]. The PEG3 spacer incorporated into the design is particularly crucial as it provides an optimal balance between molecular flexibility and distance, allowing the TCO moiety to interact freely with tetrazine-conjugated fluorophores while minimizing potential steric interference with the labeled biomolecule's function. Recent studies have demonstrated that PEG-linked TCO nucleotides show significantly improved incorporation into genomic DNA and enhanced reactivity in IEDDA click reactions compared to their shorter-linked counterparts [3].
The fundamental IEDDA reaction mechanism between TCO and tetrazine involves a cycloaddition process that results in the formation of stable dihydropyridazine products with nitrogen gas as the only byproduct. This reaction is classified as "inverse electron-demand" because the electron-deficient tetrazine reacts with the electron-rich TCO, a characteristic that contributes to its exceptional selectivity in biological environments. The following diagram illustrates the core bioorthogonal reaction that enables live cell imaging with TCO-PEG3-acid:
Figure 1: Bioorthogonal Labeling Mechanism via IEDDA Chemistry
The molecular architecture of TCO-PEG3-acid incorporates specific design elements that collectively contribute to its exceptional performance in live cell imaging applications. The trans-cyclooctene moiety possesses significant ring strain that drives the rapid kinetics observed in IEDDA reactions with tetrazines, with second-order rate constants typically ranging from (10^2) to (10^5) M(^{-1})s(^{-1}) depending on the specific TCO and tetrazine isomers involved [2] [1]. This strain-promoted reactivity eliminates the requirement for cytotoxic metal catalysts that were necessary in earlier generation click chemistry approaches, making TCO-based labeling far more compatible with living systems. The PEG3 spacer serves multiple critical functions: it increases aqueous solubility of the resulting conjugates, provides conformational flexibility that enhances reaction efficiency, and creates sufficient distance between the labeled biomolecule and fluorophore to minimize potential steric interference with biological function [3] [4].
The carboxylic acid functional group offers versatile conjugation capabilities through well-established carbodiimide-mediated coupling chemistry or other activation strategies. This allows researchers to conveniently link TCO-PEG3-acid to a wide variety of biomolecules including primary amines present on proteins, antibodies, nucleotides, and small molecule therapeutics. The commercial availability of various TCO-PEG3 derivatives with different reactive end groups (such as NHS esters, maleimides, and amines) further expands the conjugation possibilities for different experimental requirements [1]. It is noteworthy that the stereochemistry of the TCO moiety significantly influences both reaction kinetics and stability, with axial isomers typically demonstrating faster reaction rates but potentially reduced stability in biological environments compared to equatorial isomers [1].
Table 1: Comparison of TCO Derivative Reaction Kinetics with Tetrazines
| TCO Derivative | Linker Structure | Typical Rate Constant (M⁻¹s⁻¹) | Stability in Biological Media | Primary Applications |
|---|---|---|---|---|
| TCO-PEG3-acid | PEG3 spacer + acid | (10^3)-(10^4) | Moderate to High | Protein conjugation, nucleotide labeling |
| Axial TCO* | Minimal linker | (10^4)-(10^5) | Lower | Ultra-fast labeling applications |
| Equatorial TCO* | Minimal linker | (10^2)-(10^4) | Higher | Prolonged experiments |
| BCN derivatives | Variable | (10^0)-(10^3) | High | Alternative dienophile |
The reaction kinetics of TCO-PEG3-acid with various tetrazine derivatives represent a critical performance parameter that directly impacts experimental design and efficiency. As illustrated in Table 1, TCO-PEG3-acid occupies a favorable position in the reactivity landscape, offering a balanced combination of rapid labeling kinetics and satisfactory biological stability. The specific reaction rate depends on several factors including the substituents on the tetrazine ring (electron-withdrawing groups accelerate the reaction), the stereochemistry of the TCO moiety, and the local environment in which the reaction occurs [2]. In live cell imaging applications, this translates to labeling times that can range from minutes to under an hour, significantly faster than traditional labeling methods that often require hours or even days.
Recent advancements have focused on optimizing both reaction components to achieve even faster kinetics while maintaining stability. For instance, studies have demonstrated that PEG3-linked 4TCO nucleotides show efficient incorporation into genomic DNA and excellent reactivity in IEDDA click reactions, enabling staining of DNA and imaging of DNA synthesis in live cells within time periods as short as 15 minutes [3]. The development of fluorogenic tetrazine dyes has further enhanced the utility of this system by providing dramatic increases in fluorescence upon reaction with TCO, thereby minimizing background signal and eliminating the need for extensive washing steps that could disrupt delicate cellular structures or processes [5].
The metabolic labeling of DNA using TCO-modified nucleotides represents a powerful approach for visualizing DNA synthesis and replication dynamics in live cells without requiring fixation or permeabilization. This protocol utilizes TCO-PEG3-modified nucleotides (such as dCTP derivatives) that are efficiently incorporated into genomic DNA by endogenous DNA polymerases during the S-phase of the cell cycle. The following workflow outlines the key steps for successful DNA labeling and imaging:
Figure 2: DNA Metabolic Labeling and Imaging Workflow
Protocol Steps:
Step 1: Nucleotide Delivery - Prepare a serum-free culture medium containing 10-50 µM TCO-PEG3-dNTP (e.g., dCp4TCOTP) and 5-10 µM SNTT1 synthetic transporter. Replace the culture medium of cells at 60-80% confluency with this delivery solution and incubate for 1-2 hours at 37°C in a standard CO₂ incubator. The SNTT1 transporter facilitates efficient cellular uptake of the charged nucleotide triphosphates that would otherwise not readily cross the cell membrane [3].
Step 2: Metabolic Incorporation - During the incubation period, actively replicating cells in S-phase will incorporate the TCO-PEG3-modified nucleotides into newly synthesized DNA through the normal nucleotide salvage pathway. This process typically requires 1-2 hours for sufficient incorporation to achieve detectable signal levels. Longer incubation times may increase signal intensity but could also potentially increase background.
Step 3: Tetrazine-Fluorophore Conjugate Addition - Following the incorporation period, prepare a labeling solution containing 1-5 µM tetrazine-fluorophore conjugate (such as tetrazine-carboxytetramethylrhodamine or fluorogenic coumarin-tetrazine conjugates) in complete culture medium. Replace the delivery solution with this labeling solution and incubate for 15-30 minutes at 37°C. The IEDDA reaction between the incorporated TCO moieties and tetrazine-fluorophore conjugates proceeds rapidly without requiring catalyst or harsh conditions [3].
Step 4: Live Cell Imaging - After the labeling period, image the cells directly without washing steps. The high efficiency of the bioorthogonal reaction and the self-clearing of unreacted reagents through cellular efflux pumps typically result in excellent signal-to-noise ratios. For flow cytometry analysis, minimal washing may be employed to further reduce background if necessary [3].
Critical Considerations:
Site-specific protein labeling with TCO-PEG3 derivatives enables researchers to visualize protein dynamics, localization, and interactions in live cells with unprecedented resolution, including super-resolution techniques such as STED microscopy. This protocol utilizes the pyrrolysine system to incorporate TCO-bearing unnatural amino acids at specific sites in proteins of interest, followed by labeling with tetrazine-conjugated fluorophores suitable for high-resolution live cell imaging.
Protocol Steps:
Step 1: Genetic Engineering - Engineer the target protein to contain an amber stop codon (UAG) at the desired labeling site using standard molecular biology techniques. Co-express this construct with genes encoding pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) that has been engineered to recognize the amber codon [6].
Step 2: Unnatural Amino Acid Incorporation - Supplement the culture medium with 50-100 µM TCO-lysine derivative (e.g., TCO-PEG3-lysine) during cell culture. The PylRS will charge the tRNAPyl with the TCO-bearing amino acid, which is then incorporated at the UAG codon during protein translation, resulting in a site-specifically TCO-modified target protein [6].
Step 3: Live Cell Labeling - After 24-48 hours of expression, add cell-permeable tetrazine-fluorophore conjugates (such as abberior LIVE dyes, SiR-tetrazine, or LIVE 550 click) at concentrations of 0.5-2 µM directly to the culture medium. Incubate for 15-60 minutes at 37°C to allow the IEDDA reaction to proceed [6] [7].
Step 4: Super-Resolution Imaging - Image the labeled cells using STED or other super-resolution microscopy techniques. The exceptional photostability of modern tetrazine-compatible fluorophores enables time-lapse imaging over extended periods (up to 60 frames) with minimal photobleaching, allowing observation of dynamic processes in living cells at super-resolution [6].
Table 2: Selection Guide for Tetrazine-Compatible Live Cell Imaging Dyes
| Fluorophore | Excitation/Emission (nm) | Photostability | Cell Permeability | Recommended Applications |
|---|---|---|---|---|
| LIVE 510 | 498/529 | High | High | Confocal and STED imaging |
| LIVE 550 | 551/573 | High | High | Multicolor STED imaging |
| LIVE 610 | 611/636 | High | High | Actin/microtubule labeling |
| SiR-tetrazine | 650/670 | High | High | Far-red imaging, deep tissue |
| TAMRA-tetrazine | 542/568 | Moderate | Moderate | Flow cytometry, DNA labeling |
| Coumarin-tetrazine | ~400/470 | High | High | Fluorogenic applications |
Critical Considerations:
The selection of appropriate tetrazine-conjugated fluorophores is crucial for successful live cell imaging experiments using TCO-PEG3-acid technology. Different imaging modalities and experimental requirements demand specific fluorophore properties, particularly regarding photostability, cell permeability, and spectral characteristics. For conventional confocal microscopy, a wide range of tetrazine-dye conjugates are available covering the visible spectrum, with particular emphasis on red and far-red emitting dyes that minimize autofluorescence and reduce potential phototoxicity [7]. The LIVE dye series (including LIVE 510, LIVE 550, and LIVE 610) offers excellent performance for live cell imaging, with high brightness and photostability that enables extended time-lapse observations [6].
For super-resolution techniques such as STED microscopy, fluorophore selection becomes even more critical. The exceptional photostability of dyes like abberior LIVE 550 and abberior LIVE 610 allows them to withstand the high-intensity depletion lasers used in STED microscopy while maintaining their fluorescence integrity over multiple imaging frames [6] [7]. When designing multicolor super-resolution experiments, it is advantageous to select dye pairs that can be excited by different laser lines but emit at similar wavelengths, enabling efficient depletion with a single STED laser while minimizing chromatic aberrations. For instance, combining LIVE 550-click with LIVE 610-tubulin enables crisp, two-color STED imaging of fine cytoskeletal details in living cells, as demonstrated in recent applications [7].
The versatility of TCO-PEG3-acid labeling extends to several advanced imaging applications that provide unique insights into cellular processes:
Two-Color STED Imaging: By combining TCO-based labeling with other orthogonal labeling strategies, researchers can simultaneously visualize multiple cellular structures with super-resolution. For example, labeling actin with TCO-PEG3 derivatives via bioorthogonal chemistry while visualizing microtubules with direct probes such as LIVE 610 tubulin enables detailed observation of cytoskeletal interactions and dynamics in live cells [6].
Long-Term Time-Lapse Imaging: The low cytotoxicity of the TCO-tetrazine labeling system makes it particularly suitable for extended observations of cellular processes. The minimal perturbation to labeled biomolecules ensures that normal cellular functions continue throughout the imaging period, allowing researchers to track processes such as cell division, organelle dynamics, and protein trafficking over hours or even days [7].
In Vivo and Deep-Tissue Imaging: For applications requiring deeper tissue penetration, tetrazine conjugates of far-red and near-infrared dyes such as CJ215 tumor stain (λem = 825 nm) or LBL-Dye CellTag 717 provide enhanced signal detection with reduced background autofluorescence. These probes are particularly valuable for preclinical studies and longitudinal tracking in whole organisms [7].
Flow Cytometry Applications: The rapid kinetics of the TCO-tetrazine reaction enables efficient labeling of cells for flow cytometry analysis. The BCN-linked nucleotide in combination with TAMRA-linked tetrazine has been successfully used for DNA staining in flow cytometry, demonstrating the utility of this approach for quantitative analysis of DNA synthesis and cell cycle progression [3].
Despite the robustness of TCO-PEG3-acid labeling systems, researchers may encounter specific challenges that require troubleshooting and protocol optimization:
Low Labeling Efficiency: If signal intensity is insufficient, first verify the activity of both the TCO-conjugated probe and the tetrazine-fluorophore. Ensure that the TCO moiety has not undergone isomerization or degradation during storage or conjugation procedures. Increasing the concentration of either reagent or extending the reaction time may improve labeling efficiency, but be mindful of potential increases in background signal.
High Background Signal: Excessive background fluorescence can result from incomplete clearance of unreacted tetrazine-fluorophore conjugates. Utilizing fluorogenic tetrazine probes that dramatically increase fluorescence upon reaction with TCO can significantly reduce background without requiring wash steps [5]. Alternatively, include brief washing steps or allow additional time for cellular efflux pumps to remove unreacted dyes.
Cellular Toxicity: If reduced cell viability is observed, consider lowering the concentration of TCO-modified nucleotides or unnatural amino acids. The PEG3 spacer generally improves biocompatibility, but some cell types may be particularly sensitive to certain modifications. Testing a range of concentrations in pilot experiments is recommended to identify optimal conditions that balance labeling efficiency with maintained cell health.
Uneven Labeling: Inconsistent labeling across a cell population often indicates variations in cellular uptake or metabolic activity. Ensure that cells are in optimal growth conditions and at appropriate confluency. For metabolic labeling applications, synchronizing cell cycles may produce more uniform incorporation across the population.
TCO-PEG3-acid has established itself as a fundamental tool for live cell imaging applications, offering an exceptional combination of rapid reaction kinetics, excellent biocompatibility, and versatile conjugation chemistry. The well-balanced design featuring the reactive TCO moiety, flexible PEG3 spacer, and convenient carboxylic acid functional group enables researchers to develop customized imaging probes for a wide spectrum of biological targets, from DNA and proteins to small molecules and glycans. The continuous development of increasingly sophisticated tetrazine-compatible fluorophores, particularly those with fluorogenic properties and enhanced photostability, further expands the capabilities of this labeling system for advanced imaging techniques including super-resolution microscopy and long-term live cell observation.
Future developments in TCO-PEG3-acid applications will likely focus on several promising directions. The integration of multiplexed labeling strategies using TCO derivatives with varying reaction kinetics could enable simultaneous observation of multiple biological processes with minimal crosstalk. Additionally, the development of activatable therapeutic agents based on the TCO-tetrazine chemistry represents an exciting frontier in targeted medicine, where imaging and treatment could be combined in integrated theranostic platforms. As these technologies continue to evolve, TCO-PEG3-acid and related bioorthogonal reagents will undoubtedly play an increasingly important role in elucidating complex biological mechanisms and advancing both basic research and clinical applications.
The compound TCO-PEG3-CH2CO2H is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the development of targeted therapies and diagnostics [1]. Its structure features two key functional groups:
-CO2H) that can be reacted with primary amines to form a stable amide bond. This reaction typically requires activation by reagents like EDC.The hydrophilic PEG spacer improves water solubility, reduces steric hindrance, and increases the stability of the conjugates [1]. The primary application of this chemistry, as revealed by the search results, is in cancer research. It enables the construction of sophisticated drug delivery systems where a TCO-modified therapeutic agent can be selectively "clicked" onto tetrazine groups that have been pre-installed on cancer cells, leading to localized drug activation and release [3].
Before starting the protocol, ensure you have all necessary reagents and a clear understanding of the reaction design. The table below lists the key components.
Table 1: Key Reagents and Components for the Coupling Reaction
| Component | Role / Description | Key Characteristics |
|---|---|---|
| TCO-PEG3-CH2CO2H | Core linker molecule | Contains carboxylic acid for amide coupling and TCO for bioorthogonal ligation [4] [1]. |
| Amine-containing Molecule | Coupling partner | e.g., a protein, peptide, or small-molecule drug with a primary amine (-NH2). |
| EDC (or EDC·HCl) | Carbodiimide coupling reagent | Activates the carboxylic acid to form an active O-acylisourea intermediate [5]. |
| NHS (or Sulfo-NHS) | Coupling additive | Forms a more stable amine-reactive NHS ester, improving coupling efficiency and yield [6]. |
| HATU | Alternative coupling reagent | Peptide coupling reagent; can be used as an alternative to EDC/NHS [3] [4]. |
| Activation Buffer | Reaction medium | e.g., MES buffer (pH 4.5-6.0); EDC coupling is most effective under slightly acidic conditions [6]. |
| Coupling/Conjugate Buffer | Reaction medium | e.g., PBS (pH 7.0-8.5); the pH should be 7-9 for efficient reaction with the NHS ester [6]. |
The following diagram illustrates the two-step workflow of the experiment, from reagent preparation to the final conjugation.
This protocol is adapted from general amide coupling procedures for PEG and amine-reactive compounds [6] [4].
After successful conjugation and purification, you will have a molecule ready for the subsequent bioorthogonal reaction. The table below summarizes the key properties and validation steps.
Table 2: Product Characterization and Application
| Parameter | Expected Outcome / Method | Notes |
|---|---|---|
| Final Product | TCO-PEG3-amide conjugate | Ready for IEDDA click reaction with tetrazines. |
| Key Application | Targeted drug delivery & imaging [3] [1] | Conjugate can be clicked onto tetrazine-labeled cells or molecules. |
| Reaction Kinetics | Very fast (k ~ 2000 M⁻¹s⁻¹) [2] | Enables efficient conjugation at low concentrations. |
| Validation Method | LC-MS, HPLC, NMR | To confirm molecular weight and structure. |
| Tetrazine Partner | e.g., Tetrazine-fluorophore or Tetrazine-drug [3] | The other reactant in the bioorthogonal click reaction. |
The overall strategy, from chemical conjugation to biological application, is summarized in the following workflow.
TCO-PEG3-CH2CO2H represents a specialized bifunctional linker that has become indispensable in modern nanotechnology and targeted drug delivery applications. This compound features a trans-cyclooctene (TCO) group on one end, which participates in rapid bioorthogonal reactions with tetrazine compounds, and a carboxylic acid terminal group on the other end, which facilitates convenient conjugation to various nanomaterials and biomolecules. The intermediate triethylene glycol (PEG3) spacer provides essential water solubility, reduces undesirable aggregation, and extends the distance between conjugated molecules, thereby preserving their biological functionality [1]. The unique value of TCO-PEG3-CH2CO2H lies in its ability to enable highly efficient click chemistry reactions that proceed rapidly under physiological conditions without interfering with native biological processes, making it particularly valuable for constructing sophisticated drug delivery systems, diagnostic agents, and multifunctional nanoplatforms for cancer theranostics [1].
The fundamental chemical reaction exploited by TCO-PEG3-CH2CO2H is the inverse electron-demand Diels-Alder (IEDDA) reaction between the TCO moiety and tetrazine compounds. This specific bioorthogonal reaction proceeds at an exceptionally fast rate, often achieving rate constants orders of magnitude higher than other bioorthogonal reactions, which enables efficient labeling even at low concentrations typically encountered in biological systems. Furthermore, the IEDDA reaction generates harmless byproducts (nitrogen gas) and does not require cytotoxic catalysts that could compromise cellular viability, making it particularly suitable for in vivo applications including pre-targeted imaging strategies and spatially-controlled drug activation [1]. These advantageous characteristics have established TCO-PEG3-CH2CO2H as a critical building block in chemical biology and nanomedicine, enabling researchers to create complex, multifunctional nanostructures with precise control over assembly and targeting.
The molecular architecture of TCO-PEG3-CH2CO2H incorporates three distinct functional regions that collectively determine its physicochemical behavior and biological applications. As identified in commercial catalogs, this compound has a molecular weight of 359.42 g/mol and is typically provided with a purity level ≥98%, ensuring reproducible performance in sensitive bioconjugation applications [1]. The structural configuration includes a TCO group that exhibits exceptional reactivity toward tetrazine-functionalized molecules, a PEG3 spacer that confers favorable solubility characteristics and structural flexibility, and a terminal carboxylic acid group that serves as a convenient handle for straightforward conjugation to amine-containing molecules via carbodiimide chemistry.
Table 1: Physicochemical Properties of TCO-PEG3-CH2CO2H
| Property | Specification | Functional Significance |
|---|---|---|
| Molecular Weight | 359.42 g/mol | Optimal size for penetration and conjugation |
| Purity | ≥98% | Ensures reproducible reaction efficiency |
| TCO Group | Bioorthogonal reaction partner | Rapid tetrazine ligation (IEDDA reaction) |
| PEG Spacer | Triethylene glycol chain | Enhances solubility, reduces aggregation, provides distance |
| Terminal Group | Carboxylic acid (-COOH) | Forms amide bonds with amines via EDC/NHS chemistry |
The PEG spacer in TCO-PEG3-CH2CO2H represents a crucial structural element that significantly influences the performance of conjugated nanoparticles. Polyethylene glycol is widely recognized for its excellent water solubility, minimal toxicity, and outstanding biocompatibility across various biological applications [2] [3]. When incorporated onto nanoparticle surfaces, PEG chains create a protective hydration layer that sterically hinders opsonin protein adsorption, thereby reducing recognition by the mononuclear phagocyte system and significantly extending circulation half-life in vivo [2] [4]. This "stealth" characteristic is particularly valuable for drug delivery applications where prolonged systemic circulation enhances the likelihood of target tissue accumulation. Additionally, the flexible nature of the PEG3 spacer provides approximately 15-20 Å of separation between conjugated entities, which can prevent steric hindrance and maintain the biological activity of attached functional moieties such as targeting ligands, therapeutic agents, or imaging probes [2] [1].
The carboxylic acid terminus of TCO-PEG3-CH2CO2H enables straightforward conjugation to amine-functionalized surfaces via EDC/NHS coupling chemistry, one of the most established and reliable bioconjugation methods in biomedical research. This reaction facilitates the formation of stable amide bonds between the linker and target molecules or surfaces, resulting in conjugates that maintain integrity under physiological conditions. The carboxylic acid group can also be converted to other reactive species or coordinated directly to metal oxide surfaces, providing versatile conjugation options for various nanomaterial compositions including gold nanoparticles, iron oxides, quantum dots, and polymeric nanocarriers [4] [5]. This versatility makes TCO-PEG3-CH2CO2H compatible with a broad spectrum of nanotechnology platforms being developed for biomedical applications.
TCO-PEG3-CH2CO2H has emerged as a pivotal component in advanced drug delivery systems, particularly those employing pre-targeting strategies that separate the administration of targeting and therapeutic entities. This approach utilizes the rapid bioorthogonal reaction between TCO and tetrazine to achieve superior target-to-background ratios compared to conventional direct targeting methods. In a typical implementation, a nanocarrier or targeting moiety functionalized with TCO groups is first administered and allowed to accumulate at the target site (e.g., tumor tissue) while clearing from non-target tissues. Subsequently, a tetrazine-conjugated therapeutic agent (e.g., chemotherapy drug, radionuclide, or toxin) is administered, which rapidly reacts with the pre-localized TCO groups, thereby delivering the payload specifically to the target site while minimizing systemic exposure [1]. This two-step methodology has demonstrated particular utility in cancer therapy, where it enhances drug accumulation in malignant tissues while reducing the debilitating side effects commonly associated with conventional chemotherapy.
The application of TCO-PEG3-CH2CO2H in drug delivery capitalizes on the advantageous properties of polyethylene glycol, which has been extensively documented to improve drug solubility, enhance stability, and prolong circulation half-life in biological systems [2] [3]. PEGylation, the process of attaching PEG chains to therapeutic molecules or nanocarriers, reduces renal clearance and decreases immunogenicity, thereby improving the pharmacokinetic profile of conjugated agents. When utilized in nanoparticle functionalization, TCO-PEG3-CH2CO2H introduces both TCO groups for bioorthogonal targeting and PEG chains for stealth properties simultaneously, creating multifunctional nanoplatforms that efficiently evade immune recognition while enabling specific payload delivery through click chemistry reactions [2] [1]. These advanced nanocarriers can be further engineered to respond to specific tumor microenvironment triggers such as lowered pH, elevated glutathione concentrations, or overexpressed enzymes, enabling spatially-controlled drug release that maximizes therapeutic efficacy while minimizing off-target effects [5].
In the realm of molecular imaging, TCO-PEG3-CH2CO2H serves as a versatile linker for constructing targeted contrast agents that enhance diagnostic precision. The compound can be conjugated to various imaging probes including fluorescent dyes, MRI contrast agents, and radionuclide chelators, which subsequently undergo efficient tetrazine-mediated conjugation to targeting molecules such as antibodies, peptides, or aptamers [1]. This modular approach facilitates the creation of multimodal imaging agents that combine complementary imaging capabilities, such as PET-MRI or fluorescence-radio hybrids, which provide comprehensive anatomical, functional, and molecular information for improved disease characterization. The exceptional reaction kinetics of the TCO-tetrazine cycloaddition (often achieving second-order rate constants >10,000 M⁻¹s⁻¹) enables rapid labeling in vivo, making it particularly suitable for pre-targeted imaging strategies that overcome the inherent limitations of directly labeled antibodies, including prolonged waiting periods between injection and imaging and suboptimal target-to-background ratios [1].
The utility of TCO-PEG3-CH2CO2H extends to cell tracking and diagnostics, where it enables specific labeling of cellular targets for visualization and monitoring. For instance, researchers have employed TCO-functionalized nanoparticles for labeling and tracking neural stem/progenitor cells (NSPCs) after transplantation, a critical application in regenerative medicine for neurological disorders [3]. In these implementations, the PEG component of TCO-PEG3-CH2CO2H plays a dual role: it ensures sufficient water solubility for biological compatibility while providing a biocompatible coating that minimizes non-specific interactions and maintains cell viability during labeling procedures. The preserved bioactivity of PEGylated nanoparticles represents a significant advantage over more reactive surface chemistries that can compromise cellular function, making TCO-PEG3-CH2CO2H an ideal choice for sensitive applications involving primary cells and stem cells where maintaining phenotypic integrity is paramount [3] [4].
Surface functionalization of nanoparticles with TCO-PEG3-CH2CO2H significantly enhances their performance in biological environments by imparting both targeting capability and improved biocompatibility. When gold nanoparticles, iron oxide nanoparticles, or quantum dots are coated with TCO-PEG3-CH2CO2H, they acquire the ability to participate in bioorthogonal reactions while simultaneously gaining the beneficial "stealth" properties associated with PEG coatings [4] [5]. This combination is particularly valuable for in vivo applications where prolonged circulation time and specific targeting are required for effective diagnostic imaging or therapeutic delivery. The carboxylic acid terminus of TCO-PEG3-CH2CO2H enables convenient conjugation to amine-functionalized nanoparticle surfaces through well-established EDC/NHS chemistry, creating stable amide linkages that withstand physiological conditions [4]. This straightforward conjugation methodology has been successfully applied to various nanomaterial compositions, including carbon-coated magnetic nanoparticles, silica nanoparticles, and graphene quantum dots, demonstrating the broad utility of TCO-PEG3-CH2CO2H across different nanotechnology platforms [6].
Table 2: Applications of TCO-PEG3-CH2CO2H in Nanomedicine
| Application Area | Specific Implementation | Key Advantages |
|---|---|---|
| Drug Delivery | Pre-targeted chemotherapy, triggered drug release | Reduced systemic toxicity, improved tumor accumulation |
| Molecular Imaging | Pre-targeted PET, MRI, and fluorescence imaging | Enhanced target-to-background ratio, multimodal capability |
| Cell Tracking | Stem cell labeling and monitoring | Maintained cell viability, specific labeling |
| Diagnostic Assays | Biosensor functionalization, detection probes | Improved sensitivity, reduced non-specific binding |
| Theranostics | Combined therapy and diagnosis | Real-time monitoring of treatment efficacy |
The functionalization of nanoparticles with TCO-PEG3-CH2CO2H has demonstrated particular utility in cancer theranostics, where combined diagnostic and therapeutic functions are integrated into a single platform. For example, iron oxide nanoparticles functionalized with TCO-PEG3-CH2CO2H can serve as both MRI contrast agents for tumor detection and targeted carriers for drug delivery [7]. The TCO groups enable specific conjugation to tetrazine-modified targeting ligands (e.g., antibodies, peptides) or therapeutic agents through bioorthogonal chemistry, while the PEG component reduces protein fouling and macrophage uptake, thereby extending circulation half-life and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect [4] [7]. This multifaceted functionality exemplifies the growing trend toward multifunctional nanoparticles in precision medicine, where single nanoplatforms combine targeting, imaging, and therapeutic capabilities to improve disease management. The versatility of TCO-PEG3-CH2CO2H makes it an essential building block for constructing such advanced nanomedicines with tailored biological performance.
The conjugation of TCO-PEG3-CH2CO2H to amine-containing nanoparticles represents one of the most straightforward and widely implemented functionalization strategies. This protocol outlines the step-by-step procedure for covalently attaching TCO-PEG3-CH2CO2H to amine-modified gold nanoparticles via EDC/NHS chemistry, a method that can be adapted with minor modifications for various other nanoparticle compositions including magnetic nanoparticles, quantum dots, and polymeric nanocarriers [4] [5].
Materials Required:
Procedure:
Preparation of Nanoparticle Solution: Begin by dispersing amine-functionalized nanoparticles (5 mg) in 10 mL of reaction buffer (MES, pH 5.5 for optimal EDC efficiency or PBS, pH 7.4 for maintaining nanoparticle stability). Gently agitate the solution to ensure complete dispersion without foam formation.
Activation of TCO-PEG3-CH2CO2H: Dissolve 10 mg of TCO-PEG3-CH2CO2H in 1 mL of anhydrous DMSO in a separate vial. To this solution, add 15 mg of EDC hydrochloride and 9 mg of NHS (molar ratio approximately 1:3:2 for TCO-PEG3-CH2CO2H:EDC:NHS). Allow the activation reaction to proceed for 15-20 minutes at room temperature with constant mixing. During this activation period, the carboxylic acid group of TCO-PEG3-CH2CO2H transforms into an NHS ester, which exhibits significantly higher reactivity toward amine groups.
Conjugation Reaction: Gradually add the activated TCO-PEG3-CH2CO2H solution to the nanoparticle dispersion dropwise over 2-3 minutes with continuous stirring. Allow the conjugation reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle mixing. The extended reaction time at lower temperature is recommended for sensitive nanoparticles that might aggregate under vigorous reaction conditions.
Purification: Remove unreacted compounds and reaction byproducts through dialysis against deionized water (3-4 changes over 24 hours) using a membrane with appropriate molecular weight cutoff (typically 10-50 kDa, depending on nanoparticle size). Alternatively, centrifugal filtration (10,000 × g, 15-20 minutes) can be employed for faster purification, with 3-4 wash cycles using deionized water or PBS.
Characterization: Analyze the successful functionalization using Dynamic Light Scattering (DLS) to determine hydrodynamic size and zeta potential, Fourier Transform Infrared Spectroscopy (FTIR) to confirm amide bond formation, and NMR spectroscopy to quantify TCO loading capacity when feasible.
Figure 1: Workflow for TCO-PEG3-CH2CO2H conjugation to amine-modified nanoparticles using EDC/NHS chemistry
For gold nanoparticles stabilized with citrate or other weakly-bound ligands, functionalization with TCO-PEG3-CH2CO2H can be achieved through a ligand exchange process. This approach takes advantage of the moderate affinity between gold surfaces and carboxylic acid groups, particularly when assisted by EDC coupling [5].
Materials Required:
Procedure:
Preparation of Gold Nanoparticle Solution: Concentrate citrate-stabilized gold nanoparticles (5 mL of 1 mM solution) using centrifugal filtration (5,000 × g, 10 minutes) and resuspend in 2.5 mL of PBS buffer (pH 7.4).
Activation of TCO-PEG3-CH2CO2H: Dissolve 5 mg of TCO-PEG3-CH2CO2H in 0.5 mL of PBS. Add 7.5 mg of EDC and allow activation to proceed for 10 minutes at room temperature.
Ligand Exchange: Combine the activated TCO-PEG3-CH2CO2H solution with the concentrated gold nanoparticle solution. Incubate the mixture for 4 hours at room temperature with gentle shaking.
Purification: Remove excess ligands and byproducts by centrifuging the functionalized nanoparticles (10,000 × g, 15 minutes) and resuspending in fresh PBS buffer. Repeat this washing process three times.
Characterization: Confirm successful functionalization through UV-Vis spectroscopy (monitoring plasmon band shift), DLS (size and zeta potential measurement), and TCO quantification via tetrazine-based fluorescence assay.
Once nanoparticles are functionalized with TCO groups using TCO-PEG3-CH2CO2H, they can be efficiently conjugated to tetrazine-modified molecules for various applications. This protocol describes the bioorthogonal conjugation process [1].
Materials Required:
Procedure:
Preparation of TCO-Nanoparticles: Concentrate TCO-functionalized nanoparticles to 1 mg/mL in reaction buffer.
Tetrazine Addition: Add tetrazine-modified molecule to the nanoparticle solution at a 2:1 molar ratio (tetrazine:TCO). For precise stoichiometry, determine TCO loading capacity beforehand using analytical methods.
Bioorthogonal Reaction: Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction proceeds efficiently without catalysts under physiological conditions.
Purification: Remove unreacted tetrazine molecules using dialysis or centrifugal filtration.
Characterization: Verify conjugation success through UV-Vis spectroscopy, fluorescence measurement (if using tetrazine-dye conjugates), and functional assays.
Figure 2: Bioorthogonal conjugation between TCO-functionalized nanoparticles and tetrazine-modified molecules
Comprehensive characterization of TCO-PEG3-CH2CO2H-functionalized nanoparticles is essential to verify successful functionalization, determine physicochemical properties, and ensure batch-to-batch reproducibility. The following analytical techniques provide complementary information about different aspects of the functionalized nanoparticles [4] [6].
Table 3: Characterization Techniques for TCO-Functionalized Nanoparticles
| Technique | Information Obtained | Experimental Details |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution, stability | Measure in PBS at 25°C; 3 measurements per sample |
| Zeta Potential | Surface charge, functionalization success | Measure in 1 mM KCl at pH 7.0 |
| FTIR Spectroscopy | Chemical bonds, functional groups present | ATR mode; 4000-500 cm⁻¹ range |
| UV-Vis Spectroscopy | TCO quantification, plasmon band (AuNPs) | Scan 200-800 nm; TCO absorbance at 260-280 nm |
| NMR Spectroscopy | Molecular structure, quantification | ¹H NMR in D₂O or DMSO-d₆ |
| Fluorescence Assay | TCO loading capacity, reactivity | Use tetrazine-dye conjugate; measure fluorescence change |
| TEM/SEM | Morphology, core size, distribution | Sample on carbon-coated grids; image at 80-200 kV |
Quantification of TCO Loading Capacity represents a critical quality control parameter that directly influences the performance of functionalized nanoparticles in downstream applications. Several reliable methods exist for determining TCO density on nanoparticle surfaces:
Tetrazine-Based Fluorescence Assay: This method utilizes the fluorescence quenching/enhancement that typically occurs during the IEDDA reaction between TCO and tetrazine-modified fluorophores. Prepare a standard solution of tetrazine-Cy5 (or similar dye) in PBS and measure initial fluorescence (λ_ex/λ_em according to dye specifications). Add a known quantity of TCO-functionalized nanoparticles to the tetrazine-dye solution and incubate for 30 minutes at room temperature. Measure fluorescence again and calculate the concentration of reacted TCO groups based on the change in fluorescence intensity relative to a standard curve prepared with free TCO-PEG3-CH2CO2H of known concentration [1].
UV-Vis Spectrophotometry: TCO groups exhibit characteristic absorption in the 260-280 nm range. Record the UV-Vis spectrum of TCO-functionalized nanoparticles and subtract the spectrum of unfunctionalized nanoparticles to account for background absorption. Calculate TCO concentration using the molar extinction coefficient for TCO (typically ε ≈ 8,000-10,000 M⁻¹cm⁻¹ at 260 nm, though this should be verified for specific derivatives). This method provides a rapid assessment of TCO loading but may be less accurate for nanoparticles with strong inherent absorbance in the same spectral region [5].
¹H NMR Spectroscopy: For nanoparticles that are sufficiently soluble in deuterated solvents, ¹H NMR can provide quantitative information about TCO loading. Dissolve TCO-functionalized nanoparticles in D₂O or DMSO-d₆ and acquire NMR spectrum. Compare the integral of characteristic TCO proton signals (typically δ 5.5-6.5 ppm for olefinic protons) with known reference signals from the nanoparticle core or PEG chain. This method offers direct quantification but requires specialized instrumentation and may not be suitable for all nanoparticle types, particularly those with limited solubility or large hydrodynamic sizes that cause signal broadening [4].
Stability Assessment under physiological conditions is another crucial characterization step that predicts performance in biological applications. To evaluate stability, incubate TCO-functionalized nanoparticles in PBS (pH 7.4) at 37°C for extended periods (up to 1 week) and monitor changes in size (DLS), TCO reactivity (tetrazine assay), and visual appearance (aggregation) at regular intervals. Additionally, assess stability in biologically relevant media such as cell culture medium (with or without serum) to simulate in vivo conditions more accurately. Properly functionalized nanoparticles should maintain their size distribution and TCO reactivity for at least 48-72 hours in these conditions, indicating sufficient stability for most biomedical applications [4] [6].
Despite the relatively straightforward nature of TCO-PEG3-CH2CO2H functionalization, researchers may encounter specific challenges that affect reaction efficiency and nanoparticle performance. The following troubleshooting guide addresses common issues and provides practical solutions based on established methodologies and empirical observations [4] [6].
Table 4: Troubleshooting Guide for TCO-PEG3-CH2CO2H Functionalization
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low TCO Loading | Insufficient EDC/NHS, incorrect pH, competing hydrolysis | Use fresh EDC/NHS; optimize pH to 5.5-6.0; increase reagent concentration 1.5-2× |
| Nanoparticle Aggregation | High reactant concentration, insufficient stabilization, salt effect | Add reagents gradually; include stabilizers (0.1% BSA); maintain low ionic strength during reaction |
| Rapid TCO Activity Loss | Oxidation, hydrolysis, improper storage | Use antioxidants (0.1% ascorbate); store at -20°C in anhydrous DMSO; prepare fresh before use |
| Incomplete Purification | Inadequate washing, membrane adsorption | Increase wash cycles; use alternative purification (size exclusion chromatography); add mild surfactant (0.01% Tween-20) |
| Poor Tetrazine Reaction | Low TCO density, steric hindrance, inactive tetrazine | Increase TCO loading; extend PEG spacer; verify tetrazine activity with control reaction |
Optimization Strategies for specific applications may require fine-tuning of standard protocols to achieve desired performance characteristics:
Maximizing TCO Loading: To achieve high TCO density on nanoparticle surfaces, consider using a multi-step conjugation approach rather than a single reaction. After initial functionalization, purify the nanoparticles and subject them to a second round of conjugation with fresh EDC/NHS and TCO-PEG3-CH2CO2H. This sequential approach typically yields higher functionalization efficiency than single-step reactions with elevated reagent concentrations, which often promote aggregation. Additionally, ensure that the activation of TCO-PEG3-CH2CO2H is performed in anhydrous DMSO rather than aqueous buffers to minimize hydrolysis of the NHS ester intermediate before conjugation [4].
Improving Stability in Biological Media: For applications requiring extended circulation in vivo, consider incorporating backfilling with methoxy-PEG-amine after TCO functionalization. This approach involves adding a short incubation with mPEG-NH₂ (MW 2000-5000) after the primary conjugation reaction, which fills any remaining reactive sites on the nanoparticle surface and creates a more complete PEG brush layer that better resists protein adsorption. This strategy has been shown to significantly reduce macrophage uptake and extend circulation half-life in animal models, thereby improving target accumulation through both passive and active targeting mechanisms [2] [4].
Maintaining TCO Reactivity: The TCO moiety can undergo isomerization to the less reactive cis-cyclooctene form or oxidation upon prolonged storage. To preserve reactivity, functionalized nanoparticles should be stored in anhydrous conditions at -20°C with added stabilizers such as BHT (0.1%) or ascorbic acid (0.1%). For long-term storage, lyophilization with cryoprotectants (e.g., trehalose or sucrose) can maintain both nanoparticle integrity and TCO reactivity for several months. Always verify TCO activity using a tetrazine-based assay before important experiments, particularly for samples that have been stored for extended periods [1].
TCO-PEG3-CH2CO2H serves as a versatile and efficient linker for nanoparticle functionalization, enabling the creation of advanced nanoplatforms for targeted drug delivery, molecular imaging, and diagnostic applications. The unique combination of a bioorthogonal TCO group, a biocompatible PEG spacer, and a convenient carboxylic acid terminus makes this compound particularly valuable for constructing multifunctional nanoparticles with tailored biological performance. The experimental protocols outlined in this application note provide researchers with robust methodologies for conjugating TCO-PEG3-CH2CO2H to various nanoparticle systems, characterizing the resulting conjugates, and troubleshooting common challenges that may arise during functionalization. As nanotechnology continues to advance toward clinical translation, TCO-PEG3-CH2CO2H and similar bioorthogonal reagents are poised to play an increasingly important role in the development of next-generation nanomedicines with enhanced targeting precision and therapeutic efficacy.
The table below summarizes the key physicochemical properties and handling requirements for TCO-PEG3-acid.
| Property | Specification |
|---|---|
| Chemical Formula | Information missing from search results |
| Molecular Weight | Information missing from search results |
| CAS Number | 2141981-86-2 [1] |
| TCO Reactivity | IEDDA cycloaddition with tetrazines [1] |
| Carboxylate Reactivity | Forms amide bonds with primary amines [1] |
| PEG3 Spacer Function | Enhances solubility, reduces steric hindrance [2] [3] |
| Solubility | Soluble in DMSO, DMF, DCM, and other organic solvents [1] |
| Storage | -20°C, desiccated, and protected from light [1] |
| Stability Note | TCO can isomerize to inactive cis-form (CCO); avoid long-term storage [1] |
This protocol details the conjugation of TCO-PEG3-acid to a bombesin peptide analogue (PEG3–BBN7–14), adapting a published synthesis [4].
The following workflow diagram illustrates the key steps of this conjugation process:
This protocol outlines the general procedure for conjugating a TCO-modified molecule to a tetrazine derivative via the IEDDA reaction, a cornerstone of bioorthogonal chemistry.
The IEDDA reaction between TCO and tetrazine is characterized by exceptional selectivity and fast kinetics, enabling efficient conjugation in complex biological environments without interfering with native functional groups [5] [2] [6]. This reaction does not require copper catalysts or reducing agents, making it highly biocompatible [5] [2].
The following diagram illustrates the logical relationship and workflow for creating a bioconjugate using these two core protocols.
Beyond simple conjugation, the TCO-Tetrazine pair can be engineered for advanced applications like targeted prodrug activation. In this innovative strategy, a cytotoxic drug is inactivated ("caged") by attaching it to a linker via a TCO group. The drug is only released upon a "click-release" reaction with a tetrazine installed on a cancer cell surface [6].
TCO-PEG3-CH2CO2H represents a specialized bifunctional linker molecule that has gained significant importance in advanced drug delivery system development. This compound features a trans-cyclooctene (TCO) group tethered to a carboxylic acid terminal through a triethylene glycol (PEG3) spacer, creating an elegant molecular bridge that enables precise bioconjugation strategies. The unique value of this molecule lies in its capacity to participate in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, which are among the fastest bioorthogonal reactions known, with second-order rate constants reaching approximately 2000 M⁻¹s⁻¹ in aqueous methanol/water solutions [1]. This exceptional reactivity enables conjugation under physiologically relevant conditions at low concentrations, making it particularly valuable for pharmaceutical applications where maintaining biological integrity is paramount.
The integration of a PEG3 spacer between the TCO and carboxylic acid functionalities confers critical pharmaceutical advantages, including enhanced aqueous solubility, reduced aggregation tendencies, and improved stability of conjugated therapeutic agents [2]. The terminal carboxylic acid group provides a convenient handle for straightforward conjugation to amine-containing molecules via formation of stable amide bonds, facilitated by common coupling agents such as EDC or HATU [3]. This strategic molecular design positions TCO-PEG3-CH2CO2H as a versatile tool in the construction of sophisticated drug delivery systems, including targeted nanotherapeutics, PEGylated biologics, and combination products that leverage bioorthogonal chemistry for enhanced specificity and reduced off-target effects.
TCO-PEG3-CH2CO2H possesses well-defined molecular characteristics that determine its application in pharmaceutical development. The compound has a molecular weight of 359.42 g/mol and is typically available with a purity ≥98%, ensuring consistent performance in conjugation reactions [2]. The molecular architecture consists of three distinct regions: the TCO headgroup that participates in rapid bioorthogonal reactions with tetrazines, the PEG3 spacer that provides hydrophilicity and molecular flexibility, and the terminal carboxylic acid that serves as a conjugation site for amine-containing molecules.
Table 1: Molecular Characteristics of TCO-PEG3-CH2CO2H
| Property | Specification | Functional Significance |
|---|---|---|
| Molecular Weight | 359.42 g/mol | Determines pharmacokinetic properties and clearance |
| Purity | ≥98% | Ensines reproducible conjugation efficiency |
| TCO Reactivity | Rate constant ~2000 M⁻¹s⁻¹ | Enables fast bioorthogonal ligation |
| PEG Spacer Length | ~12 ethylene oxide units | Balances hydrophilicity and steric considerations |
| Terminal Functionality | Carboxylic acid | Facilitates amide bond formation with amines |
| Aqueous Solubility | High (PEG-mediated) | Suitable for biological applications |
The commercial availability of TCO-PEG3-CH2CO2H ensures accessibility for research and development purposes. Suppliers typically offer the compound with comprehensive analytical documentation, including mass spectrometry and NMR characterization data to verify structural integrity [2]. For advanced therapeutic applications, GMP-grade material can be sourced through custom synthesis routes, providing the necessary quality controls for clinical development programs [3].
The principal mechanism underlying the utility of TCO-PEG3-CH2CO2H in drug delivery systems involves the inverse electron demand Diels-Alder (IEDDA) reaction between its TCO group and tetrazine derivatives. This bioorthogonal reaction proceeds through a concerted cycloaddition mechanism that results in the formation of a stable dihydropyridazine product while releasing nitrogen gas [1]. The reaction kinetics are exceptionally favorable for biomedical applications, proceeding at rates that enable efficient conjugation even at micromolar concentrations and in complex biological environments.
The IEDDA reaction between TCO and tetrazine exhibits several characteristics that make it particularly valuable for pharmaceutical applications:
The following diagram illustrates the sequential conjugation process using TCO-PEG3-CH2CO2H:
This two-step conjugation strategy enables the modular assembly of targeted drug delivery systems, where the TCO-modified therapeutic agent can be prepared in advance and subsequently conjugated to various tetrazine-modified targeting ligands without the need for re-optimization of conjugation chemistry for each new target.
The application of TCO-PEG3-CH2CO2H in nanocarrier functionalization has emerged as a powerful strategy for creating targeted therapeutic systems. The carboxylic acid terminus can be conjugated to amine-functionalized nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers, while the TCO group enables subsequent decoration with tetrazine-modified targeting ligands. This approach facilitates the creation of actively targeted nanomedicines that accumulate preferentially at disease sites, enhancing therapeutic efficacy while minimizing systemic exposure.
Research has demonstrated that PEGylation significantly alters the pharmacokinetics and biodistribution of nanocarriers. The incorporation of PEG chains creates a hydrophilic barrier that reduces opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation half-life [4]. For instance, PEGylated doxorubicin-loaded liposomes exhibit significantly enhanced distribution to tumor sites compared to their non-PEGylated counterparts, leveraging the enhanced permeability and retention (EPR) effect for passive targeting [4]. When combined with active targeting ligands attached via TCO-tetrazine chemistry, these systems provide dual targeting capabilities that can further improve site-specific drug delivery.
Therapeutic protein PEGylation represents another significant application of TCO-PEG3-CH2CO2H. Conjugation of PEG chains to therapeutic proteins can profoundly influence their pharmacokinetic profile by increasing hydrodynamic radius, reducing renal clearance, and shielding immunogenic epitopes [4]. The TCO handle enables a versatile platform where the same PEGylated protein can be directed to different biological targets through conjugation with appropriate tetrazine-modified ligands.
Studies on PEGylated proteins have demonstrated that the length and structure of PEG chains significantly impact protein stability and function. Research on PEGylated alpha1-antitrypsin (AAT) revealed that conjugation with PEGs of various lengths and architectures (linear or branched) did not induce significant changes in protein secondary or tertiary structure, nor did it alter the thermodynamic stability of the native protein [5]. However, PEGylation did confer enhanced proteolytic resistance and reduced aggregation propensity, with branched 40 kDa PEG providing the most substantial protective effects [5]. These findings underscore the importance of rational design in PEGylation strategies to optimize therapeutic outcomes.
Pretargeting approaches represent one of the most innovative applications of TCO-PEG3-CH2CO2H in drug delivery. In this strategy, a targeting moiety (such as an antibody, peptide, or small molecule) modified with tetrazine is administered first and allowed to accumulate at the target site. After clearance of unbound targeting agent from circulation, a TCO-modified therapeutic agent is administered, which rapidly localizes to the pretargeted sites via IEDDA reaction. This method decouples targeting from therapeutic delivery, potentially improving the therapeutic index of highly potent agents.
This pretargeting strategy offers several advantages over conventional targeted therapies:
This protocol describes the conjugation of TCO-PEG3-CH2CO2H to amine-containing therapeutic molecules via carbodiimide-mediated amide bond formation.
Materials:
Procedure:
Critical Considerations:
This protocol describes the functionalization of amine-presenting nanoparticles with TCO-PEG3-CH2CO2H for subsequent bioorthogonal targeting.
Materials:
Procedure:
Critical Considerations:
Table 2: Troubleshooting Guide for Common Conjugation Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Low conjugation efficiency | Improper activation pH | Use pH 6.0-7.0 for EDC chemistry |
| Nanoparticle aggregation | High cross-linking density | Reduce TCO linker concentration or use shorter activation times |
| Incomplete purification | Size similarity between conjugate and reactants | Optimize chromatographic conditions or use alternative purification methods |
| TCO functionality loss | Hydrolysis or decomposition | Use fresh reagents and minimize reaction times |
| Poor aqueous solubility | Hydrophobic therapeutic payload | Increase PEG spacer length or incorporate additional solubilizing groups |
Comprehensive characterization of TCO-PEG3-CH2CO2H and its conjugates is essential for ensuring reproducible performance in drug delivery applications. Liquid chromatography-mass spectrometry (LC-MS) represents the primary method for verifying conjugate identity and assessing purity. The TCO group exhibits characteristic UV absorption at approximately 260-280 nm, which can be utilized for quantification during quality control assessments.
For TCO-functionalized nanoparticles, multiple analytical techniques are required for thorough characterization:
The quantification of TCO density on nanocarriers represents a critical quality attribute that directly influences targeting efficiency. This can be accomplished using a tetrazine-dye conjugate (e.g., tetrazine-Cy5) in a fluorescence-based assay. By incubating TCO-functionalized nanoparticles with excess tetrazine-Cy5, removing unreacted dye, and measuring fluorescence intensity, the number of accessible TCO groups per nanoparticle can be calculated using appropriate standard curves.
The biological performance of TCO-PEG3-CH2CO2H-containing drug delivery systems must be evaluated through a series of in vitro and in vivo assays. Cellular uptake studies using tetrazine-modified fluorescent dyes demonstrate the targeting capability of TCO-functionalized systems. These experiments typically involve incubating TCO-modified nanocarriers with cells expressing specific receptors and their tetrazine-modified targeting ligands, followed by flow cytometry or fluorescence microscopy analysis.
For therapeutic efficacy assessment, cell viability assays such as the MTT assay are commonly employed. However, researchers must be aware of potential interference when using metabolic activity assays with PEGylated formulations [6]. The MTT assay measures mitochondrial activity through the reduction of tetrazolium salts to formazan crystals, but this process can be influenced by numerous factors including cell seeding density, MTT concentration, incubation time, and the presence of nanomaterials [6] [7]. Appropriate controls and assay optimization are essential for obtaining reliable results with TCO-PEG3-CH2CO2H-containing formulations.
Table 3: Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Therapeutics
| Parameter | Non-PEGylated Therapeutic | PEGylated Therapeutic | Influence of TCO-PEG3-CH2CO2H |
|---|---|---|---|
| Circulation half-life | Short (minutes to hours) | Prolonged (hours to days) | PEG3 spacer extends half-life moderately |
| Clearance pathway | Primarily renal | Shift to hepatic with increasing MW | MW ~359 g/mol suggests renal clearance |
| Volume of distribution | Variable | Often reduced | Hydrophilic PEG reduces tissue distribution |
| Immunogenicity | Molecule-dependent | Generally reduced | TCO may potentially introduce neoantigens |
| Tumor accumulation | Low via EPR | Enhanced via EPR | Enables active targeting beyond EPR |
Pharmacokinetic evaluation of TCO-PEG3-CH2CO2H-containing drug delivery systems requires specialized bioanalytical approaches. Traditional LC-MS methods may struggle to distinguish between conjugated and unconjugated forms, particularly for protein conjugates. Enzyme-linked immunosorbent assays (ELISAs) using anti-PEG antibodies offer an alternative approach for quantifying PEGylated therapeutics in biological matrices [4]. The development of anti-PEG antibodies represents a potential concern with repeated administration, as these can lead to accelerated blood clearance through the ABC phenomenon [4]. Monitoring anti-drug antibodies, including anti-PEG IgG and IgM, is recommended during preclinical and clinical development to anticipate potential changes in pharmacokinetics and hypersensitivity reactions.
The chemical stability of TCO-PEG3-CH2CO2H requires careful consideration during storage and handling. The TCO moiety can undergo isomerization to the less reactive cis-cyclooctene form under certain conditions, particularly when exposed to light or elevated temperatures. To maintain optimal reactivity, the compound should be stored as a lyophilized solid at -20°C under inert atmosphere, protected from light. Solutions of TCO-PEG3-CH2CO2H should be prepared immediately before use and not stored for extended periods.
The PEG3 spacer contributes to the overall stability of conjugates by reducing aggregation and preventing unfavorable interactions. However, the ether linkages in the PEG chain may be susceptible to oxidative degradation under certain conditions. The inclusion of antioxidants in formulation buffers may be beneficial for long-term stability of conjugated therapeutics. Additionally, the terminal carboxylic acid may participate in intermolecular reactions under concentrated conditions, necessitating appropriate formulation strategies.
The molecular weight of TCO-PEG3-CH2CO2H (359.42 g/mol) places it below the renal clearance threshold, suggesting that unconjugated linker would be rapidly eliminated from circulation. However, when conjugated to therapeutic agents, the pharmacokinetic profile is dominated by the properties of the conjugated molecule. For nanoparticle conjugates, the PEG3 spacer contributes to the hydrophilic corona that reduces protein adsorption and prolongs circulation half-life.
Research has demonstrated that PEG chain length significantly influences the biodistribution and clearance of conjugated therapeutics. While TCO-PEG3-CH2CO2H contains a relatively short PEG spacer, it still provides substantial benefits in terms of solubility and reduced immunogenicity. For applications requiring longer circulation half-lives, additional PEGylation of the therapeutic agent or formulation within PEGylated nanocarriers may be beneficial. The modular nature of TCO-PEG3-CH2CO2H enables such multi-component strategies that leverage both passive and active targeting mechanisms.
The implementation of TCO-PEG3-CH2CO2H in pharmaceutical products requires careful attention to quality control and regulatory guidelines. As a novel chemical linker, comprehensive characterization reference standards must be established, including specifications for identity, purity, and quantification of potential impurities. The IEDDA reaction between TCO and tetrazine produces nitrogen gas as a byproduct, which must be considered during formulation development to prevent gas bubble formation in final products.
Manufacturing processes utilizing TCO-PEG3-CH2CO2H must be designed to maintain the reactivity of the TCO group throughout production, filling, and storage. Terminal sterilization methods must be carefully selected, as radiation or heat may compromise TCO functionality. Aseptic processing represents the preferred manufacturing approach for TCO-containing bioconjugates. Additionally, analytical methods must be developed to quantify the concentration of both conjugated and free TCO groups in final products, as this parameter directly influences targeting efficiency in vivo.
TCO-PEG3-CH2CO2H represents a versatile tool in the construction of advanced drug delivery systems that leverage bioorthogonal chemistry for enhanced targeting and therapeutic efficacy. The unique combination of a rapid TCO group for IEDDA reactions, a PEG3 spacer for improved physicochemical properties, and a carboxylic acid terminus for straightforward conjugation creates a multifunctional linker that enables innovative therapeutic strategies. The well-characterized nature of this molecule and its commercial availability facilitate implementation in various pharmaceutical applications.
Future developments in this field will likely focus on optimized TCO derivatives with enhanced stability and reactivity profiles, as well as combination approaches that leverage multiple bioorthogonal reactions for sequential assembly of complex therapeutic systems. As the understanding of in vivo bioorthogonal chemistry deepens, clinical translation of TCO-PEG3-CH2CO2H-containing therapeutics will advance, potentially offering new treatment paradigms for challenging disease states. The continued evolution of bioorthogonal strategies will undoubtedly expand the utility of this valuable molecular tool in pharmaceutical development.
The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a premier bioorthogonal chemistry platform for molecular diagnostics. This reaction exhibits exceptional kinetics with rate constants reaching 10⁴-10⁷ M⁻¹·s⁻¹ under physiological conditions, enabling rapid conjugation even at low concentrations [1]. The remarkable efficiency of this reaction stems from the highly strained nature of TCO, which raises the energy of its highest occupied molecular orbital (HOMO), thereby enhancing its reactivity with electron-deficient tetrazines [1]. When integrated with polyethylene glycol (PEG) linkers, TCO gains improved water solubility and reduced interaction with biomolecules, addressing the critical challenge of hydrophobic masking that often plagues conventional TCO conjugates [2].
The implementation of TCO-Tz chemistry in diagnostic applications represents a paradigm shift in detection methodologies, particularly for pretargeting approaches. In molecular diagnostics, this technology enables highly sensitive detection of biomarkers through a two-step process where a TCO-labeled affinity reagent first binds to the target, followed by a tetrazine-conjugated signaling molecule that rapidly and covalently attaches to the TCO tag [2]. This separation of binding and signaling events significantly reduces background noise and improves signal-to-noise ratios, making it particularly valuable for detecting low-abundance biomarkers. Furthermore, the orthogonality of this reaction to biological processes ensures minimal interference with the native functions of the biomolecules being detected, preserving antigen binding affinity and biological activity throughout the diagnostic procedure [1] [2].
Table 1: Key Properties of TCO-Tetrazine Chemistry for Diagnostic Applications
| Property | Significance for Diagnostics | Optimal Range/Conditions |
|---|---|---|
| Reaction Rate Constant | Enables rapid detection at low biomarker concentrations | 10⁴-10⁷ M⁻¹·s⁻¹ at physiological pH [3] [1] |
| Bioorthogonality | Minimal interference with biological systems | No cross-reactivity with native functional groups [1] |
| Physiological Compatibility | Functions in complex biological matrices | pH 7-7.4, aqueous environment [3] [1] |
| Stability | Maintains reactivity during assay procedures | TCO stable for hours in biological buffers; Tz stability varies with substituents [1] |
The strategic selection of appropriate TCO PEG linkers is critical for optimizing diagnostic assay performance. These linkers combine the exceptional reactivity of TCO groups with the beneficial properties of PEG spacers, including enhanced hydrophilicity, reduced aggregation, and improved stability of the resulting bioconjugates [4] [5]. Commercially available TCO PEG linkers exhibit considerable diversity in their functional groups, PEG lengths, and reactive moieties, allowing researchers to select precisely the right tool for their specific conjugation needs. This versatility enables the creation of customized diagnostic reagents with optimized characteristics for various detection platforms, including flow cytometry, immunofluorescence, and diagnostic immunoassays [6].
The length and structure of the PEG spacer profoundly influence the performance of TCO-based diagnostic reagents. Studies have demonstrated that PEG spacers prevent hydrophobic TCO moieties from burying within antibody structures, a phenomenon that can render up to 90% of conjugated TCO groups non-reactive in conventional conjugates [2]. By maintaining TCO accessibility, PEG linkers dramatically increase the functional TCO density on recognition elements, leading to enhanced signaling and improved detection sensitivity. Furthermore, the hydrophilic nature of PEG spacers helps to minimize non-specific interactions that contribute to background noise in diagnostic assays, thereby improving the signal-to-noise ratio that is crucial for detecting low-abundance biomarkers [5] [2].
Table 2: Selected Commercially Available TCO PEG Linkers for Diagnostic Applications
| Linker Name | Functional Groups | PEG Length | Molecular Weight | Key Applications |
|---|---|---|---|---|
| (S)-TCO-PEG₃-NH₂ | Amine, TCO | 3 units | 344.45 Da | Antibody conjugation, protein labeling [7] |
| TCO-PEG₄-acid | Carboxylic acid, TCO | 4 units | 417.5 Da | EDC/NHS conjugation to amines [6] |
| TCO-PEG₁₂-amine | Amine, TCO | 12 units | 740.9 Da | Increased solubility and distance [6] |
| TCO-PEG₃-Biotin | Biotin, TCO | 3 units | 570.74 Da | Capture assays, affinity purification [6] |
| TCO-PEG₄-DBCO | DBCO, TCO | 4 units | 675.8 Da | Dual bioorthogonal strategies [6] |
| DBCO-PEG₄-TCO | DBCO, TCO | 4 units | Similar to above | Azide-free conjugation to antibodies [2] |
The implementation of effective bioconjugation strategies with TCO PEG linkers requires careful consideration of the functional groups present on both the targeting molecule (typically an antibody or protein) and the linker itself. For amine-reactive conjugation, NHS ester-modified TCO PEG linkers (e.g., TCO-PEGn-NHS) efficiently target lysine residues on antibodies, providing a straightforward method for TCO incorporation. Alternatively, thiol-reactive derivatives (e.g., TCO-PEGn-maleimide) enable site-specific conjugation to cysteine residues, offering greater control over the conjugation site and potentially preserving antigen-binding regions [6]. For more advanced applications, dual bioorthogonal approaches utilize linkers such as DBCO-PEG-TCO, where DBCO reacts with azide-modified antibodies while TCO remains available for subsequent tetrazine-based detection [2].
The PEG chain length represents a critical parameter that must be optimized for each specific diagnostic application. Shorter PEG chains (PEG₃-PEG₈) typically provide sufficient accessibility while minimizing potential interference with antigen binding sites. In contrast, longer PEG spacers (PEG₁₂-PEG₂₄) may be necessary when attaching large signaling molecules (e.g., quantum dots, enzymes) or when targeting epitopes located within sterically constrained regions [6] [2]. Research has demonstrated that the strategic implementation of PEG linkers can enhance functional TCO density by more than 5-fold compared to direct TCO conjugation, dramatically improving the sensitivity of diagnostic assays without compromising antibody binding affinity [2].
This protocol describes a robust method for conjugating TCO PEG linkers to monoclonal antibodies via amine reactivity, suitable for creating reagents for pretargeted diagnostic applications. The procedure utilizes heterobifunctional PEG linkers to maximize TCO reactivity and functional density on the antibody surface.
Materials and Reagents:
Procedure:
Critical Parameters:
This protocol outlines a standardized procedure for pretargeted detection of cell surface biomarkers using TCO-modified antibodies and tetrazine-labeled detection reagents. The method leverages the rapid kinetics of the IEDDA reaction to achieve specific signal amplification with minimal background.
Materials and Reagents:
Procedure:
Optimization Notes:
Rigorous characterization of TCO-modified conjugates is essential for ensuring consistent performance in diagnostic applications. The functional TCO density—the number of accessible TCO groups per antibody—directly correlates with detection sensitivity and must be precisely quantified. Two complementary methods are recommended for comprehensive characterization: mass spectrometric analysis to determine total TCO incorporation, and spectrophotometric tetrazine reaction to quantify accessible TCO groups [2].
For mass spectrometric analysis, use MALDI-TOF or LC-ESI-MS to compare the molecular weights of unmodified and TCO-modified antibodies. The mass increase corresponds to the total number of attached TCO PEG linkers. For functional assessment, react the TCO-modified antibody with an excess of tetrazine-conjugated chromophore (e.g., tetrazine-Oregon Green) and measure the absorbance change after purification. Calculate the functional TCO density using the molar extinction coefficient of the chromophore and the antibody concentration. Studies have demonstrated that while total TCO incorporation can reach 10-20 groups per antibody, functional TCO density without PEG linkers is typically only 10-20% of this total. The implementation of PEG linkers dramatically improves this efficiency, achieving functional TCO densities of 4-6 groups per antibody with minimal impact on antigen binding [2].
A mobility shift assay using tetrazine-PEG conjugates provides a rapid, qualitative assessment of TCO reactivity and conjugation efficiency. This method leverages the significant molecular weight increase that occurs when TCO-modified proteins react with tetrazine-PEG5000, resulting in a measurable mobility shift in SDS-PAGE [3].
Procedure:
Interpretation: Successful TCO encoding is confirmed by a clear upward band shift in the reacted sample compared to the unreacted control. The completeness of the shift indicates the efficiency of TCO incorporation, with minimal unshifted band suggesting high encoding fidelity (>95%). This method is particularly valuable for quickly verifying TCO activity before proceeding with more complex diagnostic assays [3].
The implementation of TCO PEG linker technology has demonstrated remarkable improvements in flow cytometry and cellular imaging applications. In a landmark study, researchers compared conventional TCO-antibody conjugates with PEG-modified versions for detecting cancer biomarkers on cell surfaces. The results revealed that antibodies conjugated with DBCO-PEG₄-TCO exhibited 5-fold higher functional TCO density compared to direct TCO conjugates, translating to significantly enhanced fluorescence signals without increasing non-specific binding [2]. This improvement stems from the ability of PEG linkers to prevent TCO burial within hydrophobic antibody domains, ensuring maximum accessibility for tetrazine-fluorophore conjugates.
For live-cell imaging applications, the rapid kinetics of the TCO-tetrazine reaction enables efficient labeling within minutes, minimizing disruption to cellular processes. When targeting internalizing antigens, the use of tetrazine-modified antibodies with TCO-labeled detection reagents has shown advantages due to the increased stability of tetrazines in intracellular environments [8]. The pretargeting approach also facilitates multiplexed detection through sequential application of different TCO-modified antibodies followed by tetrazine reagents with distinct fluorescent properties. This strategy minimizes cross-talk between detection channels and improves the accuracy of co-localization studies in complex biological systems.
Traditional immunoassays often face limitations related to background signal and detection limits, particularly for low-abundance biomarkers. The pretargeting approach utilizing TCO PEG linker technology effectively addresses these challenges by separating the target recognition and signal generation steps. In plate-based immunoassays, TCO-modified capture antibodies immobilized on surfaces first bind their targets, followed by application of tetrazine-conjugated enzymes or fluorescent probes that rapidly and specifically label the captured complexes. This approach reduces non-specific adsorption of detection reagents, resulting in improved signal-to-noise ratios and lower limits of detection [2].
The exceptional specificity of the TCO-tetrazine reaction enables novel assay formats that would be impossible with conventional detection methods. For point-of-care diagnostics, the stability of TCO-modified surfaces allows for pre-functionalization of lateral flow devices or microfluidic chips that maintain reactivity during storage. When the sample is applied, tetrazine-labeled detection reagents flowing through the device instantly react with the immobilized TCO groups only in regions where target analytes have been captured. This approach simplifies assay procedures while maintaining high sensitivity, making it particularly valuable for resource-limited settings where complex instrumentation is unavailable [1] [2].
Table 3: Performance Comparison of TCO-Based Detection Methods
| Detection Method | Conventional Direct Detection | TCO Pretargeting without PEG | TCO Pretargeting with PEG Linker |
|---|---|---|---|
| Functional TCO Density | N/A | 1-2 groups/antibody [2] | 4-6 groups/antibody [2] |
| Reaction Completion Time | 60-120 minutes | 30-60 minutes | 5-30 minutes [3] [2] |
| Signal-to-Noise Ratio | Baseline | 2-3× improvement | 5-10× improvement [2] |
| Detection Limit | Micromolar-nanomolar | Nanomolar-picomolar | Picomolar-femtomolar [2] |
Despite the robustness of TCO PEG linker technology, several common challenges may arise during implementation. Low functional TCO density frequently results from hydrophobic burial of TCO groups within the antibody structure. This issue can be addressed by increasing the PEG spacer length (PEG₈-PEG₁₂ instead of PEG₃-PEG₄) or by implementing dual bioorthogonal strategies using DBCO-PEG-TCO linkers with azide-modified antibodies [2]. If antibody aggregation occurs during conjugation, ensure that organic solvent concentrations (DMSO/DMF) remain below 5% and consider performing the conjugation at 4°C overnight rather than at room temperature.
Incomplete tetrazine reaction may stem from several factors, including TCO isomerization to the less reactive cis-form or tetrazine degradation. To prevent TCO isomerization, avoid prolonged storage of conjugated antibodies and include stabilizers such as BSA in storage buffers. Tetrazine reagents should be prepared fresh from lyophilized stocks and protected from light to maintain reactivity. If high background signal persists in detection assays, increase the stringency of washing steps after antibody application and optimize the concentration of tetrazine detection reagent to minimize non-specific binding. Additionally, include control samples with non-targeting TCO-modified antibodies to accurately assess and subtract background signal.
For applications requiring ultra-rapid detection, utilize strained trans-cyclooctene (sTCO) derivatives that exhibit reaction rate constants up to 10⁷ M⁻¹·s⁻¹ with tetrazines [3]. These derivatives are particularly valuable for time-sensitive diagnostic applications or when working with low-affinity antibodies that may dissociate during prolonged detection steps. When transitioning between assay formats (e.g., from flow cytometry to immunohistochemistry), re-optimize TCO modification levels and tetrazine reagent concentrations specifically for each application, as optimal parameters may vary significantly between platforms.
TCO PEG linker technology represents a transformative advancement in molecular diagnostics, offering unprecedented opportunities for signal amplification, multiplexed detection, and assay simplification. The integration of hydrophilic PEG spacers addresses the critical limitation of TCO burial that has hampered conventional conjugation approaches, unlocking the full potential of bioorthogonal TCO-tetrazine chemistry for diagnostic applications. As evidenced by the protocols and case studies presented herein, proper implementation of this technology enables researchers to achieve dramatic improvements in detection sensitivity and specificity across diverse platforms including flow cytometry, immunofluorescence, and diagnostic immunoassays.
The continued evolution of TCO and tetrazine derivatives with enhanced kinetics and stability promises to further expand the capabilities of this platform. Emerging research focuses on developing fluorinated TCO analogs with improved in vivo stability and asymmetric tetrazines with optimized electronic properties for even faster reaction kinetics [8]. As these advances transition from basic research to commercial diagnostic applications, TCO PEG linker technology is poised to become an indispensable tool for detecting low-abundance biomarkers, enabling earlier disease detection, and improving patient outcomes through more precise diagnostic capabilities.
For the specific compound TCO-PEG3-CH2CO2H, the supplier provides the following handling instructions [1]:
| Parameter | Specification |
|---|---|
| Purity | ≥98% [1] |
| Recommended Storage Temperature | -20°C [1] |
| Shipping Condition | Ambient Temperature [1] |
This storage condition is consistent with other similar TCO-PEG reagents, which are also recommended to be stored at -20°C [2].
The exceptional reactivity of trans-cyclooctene (TCO) groups in bioorthogonal chemistry is accompanied by an inherent tendency to isomerize or degrade, which is the primary challenge for their storage and use [3].
Research has identified effective methods to suppress degradation and extend the shelf-life of TCO reagents:
Here are detailed methodologies you can apply in your lab to stabilize TCO-PEG3-CH2CO2H and related compounds.
This method is suitable for experiments where the TCO reagent will be used in aqueous buffers, especially those containing thiols or for long incubation times.
This protocol is ideal for stabilizing pure TCO compounds for storage, before their use in biological experiments.
Q1: Why is my TCO-PEG3-CH2CO2H reagent losing activity, and how can I tell? The most likely cause is isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-isomer. This can be monitored by analytical techniques like 1H NMR, which can distinguish between the two isomers [3].
Q2: The supplier says to store at -20°C, but my compound still degrades. What else can I do? For critical, long-term storage of neat materials, consider converting your TCO reagent to its silver (I) complex. Research shows this method greatly extends shelf-life, even under harsh conditions where the free TCO would degrade completely [3].
Q3: Can I use this reagent in cell culture media without it degrading? The high concentration of thiols and other components in cell media can promote TCO isomerization. To maintain activity, include a radical inhibitor like Trolox in your media when incubating with the TCO reagent [3]. The silver complex method is also highly effective for cellular applications, as the TCO is released in its active form upon entering the chloride-rich media [3].
The following diagram outlines a logical workflow to assess and ensure the stability of your TCO reagent in experiments, based on the information above:
The unwanted isomerization of TCO is often catalyzed by specific factors in your experimental environment. The following table outlines common culprits and immediate corrective actions.
| Problem Source | Symptoms & Occurrence | Corrective Action & Rationale |
|---|---|---|
| Cell Culture Media (e.g., DMEM) [1] | Rapid TCO loss ((t_{1/2} \leq 60) min) in standard media incubations. | Switch to custom media without thiamine or use fresh, unstressed plasma [1]. |
| "Aged" Plasma [1] | Rapid isomerization ((t_{1/2} \leq 15) min) even when stored at -80°C. | Use fresh plasma for experiments. Avoid multiple freeze-thaw cycles [1]. |
| Thiols / Reducing Agents (e.g., Glutathione, TCEP, DTT) [1] [2] | Accelerated isomerization in the presence of thiol-containing compounds. | Avoid thiols where possible. Assess stability with Trolox or ascorbic acid as alternatives [1]. |
| Sample Storage & Handling | Loss of TCO signal in analytical samples between collection and analysis. | Precipitate proteins immediately by adding 1 volume of acetonitrile to quench reactions [1]. |
Here are detailed methodologies for implementing the corrective actions mentioned above.
This protocol is used to test the effectiveness of various antioxidants in stabilizing TCO in your specific experimental matrix (e.g., buffer, media).
Preparation of Stock Solutions:
Incubation Setup:
Incubation and Sampling:
Analysis:
This simple step is critical for obtaining accurate data from ex vivo samples or in vitro incubations.
Q1: My TCO is stable in buffer but rapidly isomerizes in cell culture media. What is the cause? The most likely cause is the presence of thiamine (Vitamin B1) and its degradation products in the media [1]. These compounds can catalyze the radical-mediated isomerization of TCO. This is particularly pronounced in commonly used media like DMEM.
Q2: Are there more stable TCO alternatives I can use? Yes, research is focused on developing more stable and hydrophilic TCO derivatives. For instance, trans-5-oxocene (oxoTCO) has been computationally designed to offer enhanced aqueous solubility and comparable, if not better, reactivity while maintaining stability [3]. Another example is dioxo-TCO, which shows lower lipophilicity and improved stability profiles [3].
Q3: How does the IEDDA reaction kinetics relate to TCO stability? There is a direct trade-off. The high ring strain that makes TCO an excellent, fast-reacting dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines is the same property that makes it susceptible to isomerization [4]. The distorted double bond has a high-energy HOMO, favoring both the desired cycloaddition and unwanted isomerization under specific conditions. The troubleshooting guide above helps you manage the stability side of this balance.
The following diagram summarizes the logical process for diagnosing and addressing TCO isomerization in your experiments, based on the information presented above.
The table below summarizes the key physical and chemical properties of TCO-PEG3-CH2CO2H that are relevant for handling and dissolution.
| Property | Details |
|---|---|
| Chemical Formula | C17H29NO7 [1] |
| Molecular Weight | 359.42 g/mol [1] |
| Form | Colorless to light yellow oil [2] |
| Recommended Solvents | DMSO, DMF, DCM, Chloroform, THF [3] [2] [4] |
| Storage Condition | -20°C, desiccated [1] [3] |
| Storage Form | Frozen, under inert gas [5] |
Here is a step-by-step guide to diagnose and resolve common problems when working with TCO-PEG3-CH2CO2H.
Here are answers to some specific problems users might encounter:
Q1: My antibody-TCO conjugates show low reactivity in labeling experiments. What could be the cause? A common issue is that hydrophobic TCO moieties can become masked or buried within the antibody structure after conjugation, making them inaccessible for reaction with tetrazines [1].
Q2: How do I balance the need for fast reaction kinetics with sufficient stability for my in vivo application? There is often a trade-off between the reactivity and the stability of both TCOs and tetrazines [2] [3].
Q3: What are the key properties for designing a tetrazine probe for successful in vivo pretargeted imaging? Systematic studies have identified that two parameters are strong indicators of in vivo performance [6]:
The following tables summarize key reagents to help users make informed choices.
Table 1: Common TCO Dienophiles and Their Properties
| TCO Variant | Key Characteristics | Typical Reactivity (k, M⁻¹s⁻¹) | Stability & Application Notes |
|---|---|---|---|
| TCO-5-OH (major, 2e) | Most frequently used; equatorial -OH group for conjugation [4]. | Moderate (Baseline) | Good stability; suitable for many in vivo applications with prolonged circulation times [4]. |
| s-TCO (4) | Bicyclic structure; one of the most reactive TCOs known [4]. | ~10x higher than TCO-5-OH [4] | Lower stability due to high ring strain; choice when rapid reaction is critical over prolonged stability [4]. |
| d-TCO (3) | Contains a polar dioxolane ring for improved water solubility [4]. | Between TCO-5-OH and s-TCO [4] | Reported to display high stability; beneficial for reactions in biological media [4]. |
Table 2: Common Tetrazine Scaffolds and Their Properties
| Tetrazine Scaffold | Key Characteristics | Impact on Reactivity |
|---|---|---|
| H-Tetrazine (Monosubstituted) | e.g., 3-phenyl-1,2,4,5-tetrazine [2] [5]. | ~70-fold increased reactivity compared to disubstituted Tzs; favorable for in vivo use but stability can be a concern [2] [3]. |
| Diaryl Tetrazines | e.g., 3,6-Dipyridyl-1,2,4,5-tetrazine; good balance of reactivity and stability [2]. | High-rate constants and relative stability make them a leading candidate for clinical translation [2] [7]. |
| Electron-Withdrawing Groups (EWG) | e.g., -COOH, pyridine, attached to the tetrazine core [2] [3]. | Increases reactivity by lowering the LUMO energy of the tetrazine [2] [3]. |
| Electron-Donating Groups (EDG) | e.g., -OCH₃, -CH₃, attached to the tetrazine core [3]. | Decreases reactivity compared to Tzs with EWGs [3]. |
| Sterically Bulky Groups | e.g., tert-butyl groups on the tetrazine [3]. | Decreases reactivity due to steric hindrance [3]. |
Here are methodologies for key optimization and assessment procedures.
Protocol 1: Enhancing Functional TCO Density on Antibodies Using PEG Linkers
This protocol addresses the issue of masked TCOs [1].
Protocol 2: Assessing In Vivo Ligation Performance via a Pretargeted Blocking Assay
This method allows for the evaluation of a tetrazine's ability to reach and react with a pretargeted TCO-modified antibody in a live animal, without the need for radiolabeling every tetrazine candidate [6].
[¹¹¹In]46 or an [¹⁸F]-labeled Tz).The following diagram illustrates the logical workflow for optimizing the TCO-Tetrazine ligation based on the parameters discussed.
The core handling precautions for TCO-PEG3-acid are primarily defined by its temperature sensitivity and stability. The information below is synthesized from supplier specifications [1] [2] [3].
| Precauation Category | Specific Guidance & Parameters |
|---|---|
| Storage Conditions | Store at -20°C or lower [2] [3]. Keep the container tightly closed in a dry and well-ventilated place, protected from light and moisture [3]. |
| Stability & Shelf Life | The TCO group has a short half-life and will naturally isomerize to the less reactive cis-cyclooctene (CCO), losing reactivity over time. Long-term storage is not recommended [1]. |
| Shipping & Handling | Typically shipped on dry ice to maintain stability during transport [2] [4]. Allow the product to warm to room temperature before opening to avoid condensation [5]. |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform [2]. The PEG3 spacer enhances solubility in aqueous media [1] [2]. |
For your troubleshooting guide, here are some common experimental scenarios and solutions.
This is a common issue, often related to the reagent's stability or activation steps.
Choosing the right linker is critical for experimental success. The table below compares common TCO-PEG3 derivatives.
| Linker Type | Reactive Group | Targets | Key Feature |
|---|---|---|---|
| TCO-PEG3-acid [1] | Carboxylic Acid | Primary Amines (with EDC/HATU) | Requires a separate activation step before conjugation. |
| TCO-PEG3-NHS Ester [3] [6] | NHS Ester | Primary Amines (-NH2) | Ready-to-use; no activation needed; faster and more efficient conjugation to proteins/antibodies. |
| TCO-PEG3-Maleimide [4] [5] | Maleimide | Thiols / Sulfhydryl Groups (-SH) | Ideal for cysteine-containing peptides, antibodies, and other thiolated molecules. |
Due to its limited shelf life, planning is essential. The following workflow outlines the key steps from storage to conjugation.
The table below summarizes the key characteristics of TCO-PEG3-CH2CO2H, inferred from related compounds in the search results. This data is crucial for planning your conjugation and purification strategy.
| Property | Details & Related Compounds |
|---|---|
| Core Structure | TCO (Tetrazine-reactive) + PEG3 Spacer + Carboxylic Acid |
| Related Compound | DBCO-PEG3-TCO [1]; TCO-PEG3-SS-PEG3-TCO [2] |
| Solubility | Soluble in organic solvents (DCM, THF, Acetonitrile, DMF, DMSO) [1] [2]. The PEG spacer enhances solubility in aqueous media [1] [3]. |
| Storage | -20°C, protect from light [1] [2]. |
| Primary Application | Bioconjugation via Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines [1] [4]. |
Here are common issues you might encounter during the purification of TCO-PEG3-CH2CO2H conjugates and how to address them.
| Problem | Possible Causes | Solutions & Best Practices |
|---|
| Low Conjugation Yield | • Low reactivity of carboxylic acid. • Improper reaction buffer pH. • Insufficient activator agents. | • Activate the acid: Use activators like EDC or HATU to form an active ester (e.g., NHS ester) for efficient coupling with primary amines [3] [5]. • Optimize pH: Conduct the reaction in a buffer at pH 8.0-8.5 to enhance reaction efficiency while maintaining stability [5]. | | Conjugate Precipitation/Aggregation | • Hydrophobic interactions. • High concentration of organic solvent. | • Use cosolvents: Gradually add a water-miscible organic solvent (like DMSO) to the aqueous buffer to improve solubility [1]. • Add detergents: Consider mild detergents in the buffer to reduce aggregation. • Optimize concentration: Avoid excessively high reactant concentrations. | | Unreacted Linker Removal Difficulties | • Similar size between conjugate and linker. | • Employ multiple methods: Use dialysis and size-exclusion chromatography to separate the conjugate from small molecules and byproducts [5]. • Affinity purification: If your target is an antibody, use Protein A or Protein G affinity chromatography for purification [5]. | | Loss of TCO Reactivity Post-Purification | • Instability of the TCO group. | • Control temperature: Always handle and store the compound at -20°C [1] [2]. • Protect from light: The TCO group can be light-sensitive; use amber vials and minimize light exposure during procedures [1] [2]. |
The following diagram outlines the key stages of a typical conjugation and purification process for a TCO-PEG3-CH2CO2H conjugate, integrating the troubleshooting points above.
To ensure successful conjugation and purification, please keep the following points in mind:
I hope this technical support guide helps you successfully navigate your conjugation and purification experiments.
TCO-PEG3-CH2CO2H is a click chemistry reagent containing a trans-cyclooctene (TCO) group, which reacts with tetrazine (Tz) groups in an inverse electron-demand Diels-Alder (IEDDA) reaction [1]. This reaction is favored in bioorthogonal chemistry for its fast kinetics and suitability for physiological conditions [2].
Here are answers to common questions and strategies for optimizing your reaction yield.
FAQ 1: What are the most critical factors to check for low yield?
The stability of the TCO group and the tetrazine partner is paramount. TCO is a strained alkene and can isomerize to the less reactive cis-cyclooctene form or decompose if stored improperly or for too long [2]. Similarly, tetrazines can degrade, especially in aqueous solutions.
FAQ 2: How can I optimize my reaction conditions?
The IEDDA reaction is highly dependent on specific conditions. You should systematically optimize the following parameters:
FAQ 3: What analytical methods can I use to diagnose problems?
Employ orthogonal techniques to confirm successful conjugation and quantify yield.
The following workflow provides a systematic, step-by-step approach to diagnosing and solving yield issues. You can use this as a standard operating procedure in your lab.
To implement the optimization in Step 2, you can use the following factorial design approach. The table below outlines key variables and suggested ranges for testing.
Table: Key Variables for Reaction Optimization
| Variable | Suggested Range for Optimization | Rationale & Considerations |
|---|---|---|
| pH | 7.0 - 8.5 | Mimics physiological conditions; outside this range, protein/Biomolecule stability or reaction kinetics may suffer [3]. |
| Temperature | 25°C - 37°C | Balances fast reaction kinetics with the stability of the TCO group and biological components [2]. |
| Molar Ratio (TCO:Tz) | 1:1 to 3:1 | A slight excess of TCO-PEG3-CH2CO2H is often used to drive the reaction to completion. The optimal ratio depends on the value of your tetrazine-modified molecule. |
| Reaction Time | 5 min - 2 hours | The IEDDA reaction is very fast, but complex systems (e.g., with biomolecules) may require longer for full conversion. Monitor over time [3]. |
| Solvent/ Buffer | Phosphate Buffered Saline (PBS), HEPES, Water | Ensure the buffer is compatible and does not contain nucleophiles that might react with the NHS ester if you are using an activated form of your reagent. The PEG spacer enhances solubility in aqueous media [1]. |
What are the primary causes of TCO PEG linker degradation or reactivity loss? Research identifies three main mechanisms that can compromise TCO functionality [1]:
How can I prevent TCO from being masked by hydrophobic interactions? Introducing a hydrophilic PEG linker between the TCO and the biomolecule is the most effective solution. The PEG chain improves aqueous solubility and acts as a physical spacer, preventing the TCO from interacting with hydrophobic protein domains [1]. Using a dual bioorthogonal approach (e.g., installing azides on the antibody followed by coupling to DBCO-PEG-TCO) can further enhance the functional TCO density by providing a more controlled and hydrophilic conjugation [1].
Does the length of the PEG linker affect TCO reactivity? Yes, the PEG length is critical. Shorter PEG chains may not provide sufficient spacing to prevent hydrophobic masking or steric hindrance. Conversely, very long PEG linkers might lead to decreased reactivity in some contexts, potentially due to chain entanglement or altered pharmacokinetics [2]. Optimization is required for each specific application.
Are TCO-PEG conjugates stable in serum? Stability in serum can be a challenge. Serum proteins contain transition metals that can catalyze the trans-to-cis isomerization of TCO [1]. Furthermore, the presence of esterases may hydrolyze certain labile esters used in linker construction. Stability should be empirically tested for each new conjugate.
The following table outlines common problems, their underlying causes, and recommended solutions.
| Problem Phenotype | Potential Root Cause | Recommended Mitigation Strategies |
|---|---|---|
| Low functional TCO density after conjugation (measured by tetrazine assay) | Hydrophobic masking of TCO by the protein scaffold [1]. | Incorporate a hydrophilic PEG linker (e.g., PEG12) during TCO conjugation [1] [2]. Use a bioorthogonal approach (e.g., Azide-DBCO) for site-specific labeling [1]. |
| Loss of reactivity over time, especially in serum | Trans-to-cis isomerization catalyzed by serum components (e.g., proteins, thiols, metals) [1] [2]. | Avoid contact with catalysts like copper. Use chelating agents in storage buffers if compatible. Consider formulating conjugates in metal-free buffers and freezing aliquots to slow isomerization. |
| Reduced antibody binding affinity after heavy TCO modification | Steric hindrance of the antigen-binding site by TCO moieties or linkers [2]. | Optimize the TCO-to-antibody ratio to avoid over-modification. Use longer PEG linkers (e.g., PEG12 over PEG4) to project the TCO further from the protein surface [2]. |
| Poor reaction kinetics with tetrazine probes | Inaccessible TCO due to steric hindrance or suboptimal linker length [1]. | Switch to a longer or more rigid linker. Ensure the tetrazine probe is not overly bulky itself. Test reactivity in a co-solvent like DMSO (if compatible with biomolecule stability) [1]. |
This protocol measures the percentage of conjugated TCO groups that are reactive toward tetrazine, which is crucial for assessing conjugation efficiency [1].
Functional TCO Density = (Moles of conjugated fluorophore / Moles of TCO-conjugate) × 100%This method tracks the conversion of reactive TCO to unreactive CCO over time [2].
The core strategy to combat TCO degradation is rational linker design. The diagram below illustrates the problem and the proven solution of using PEG linkers.
The table below summarizes common symptoms, their underlying causes, and recommended solutions to improve bioconjugation efficiency.
| Symptom | Potential Issue | Troubleshooting Recommendations |
|---|---|---|
| Little or No Signal | Low antibody concentration [1] | Use antibody at > 0.5 mg/mL. Concentrate dilute antibodies using clean-up kits [1]. |
| Little or No Signal | Impure antibody or incompatible buffer [1] | Use antibody >95% pure. Purify to remove interfering impurities (e.g., from ascites fluid). Perform buffer exchange to remove amine-containing additives (Tris, glycine) or stabilizers like BSA [1]. |
| Low Reaction Yields | Suboptimal reaction conditions [2] | Tailor reaction time, solvent, temperature. Use alternative purification techniques post-conjugation [2]. |
| Lack of Site-Specificity | Non-specific reactions across common amino acids [2] | Use a catalyst to promote site-specificity. Incorporate an unnatural amino acid via genetic manipulation for precise attachment [2]. |
| Instability of Conjugate | Conjugate degradation during storage or handling [2] | Cool the conjugate (do not freeze). For storage at working concentrations, use specific stabilizer/diluents (e.g., 50% glycerol or commercial stabilizers) [2] [1]. |
| Degradation of Enzyme Activity | Harsh reaction conditions damaging the enzyme [2] | Use an enzyme stabilizer. Change reaction pH, solvent, or conjugation strategy. Experiment with alternative linkers [2]. |
Q1: How can I achieve site-specific conjugation for my protein? A key challenge is the lack of site-specificity, which can be addressed by moving beyond native amino acid reactivity. Strategies include:
Q2: My antibody is in a storage buffer containing Tris and BSA. Can I conjugate it directly? No. Common antibody buffer components like Tris, glycine, BSA, and sodium azide are major inhibitors of conjugation reactions. Tris and glycine contain primary amines that compete with the antibody for the conjugation label. BSA is a protein impurity that does the same. A necessary step is to purify the antibody and perform a buffer exchange into a compatible, amine-free buffer before starting the conjugation [1].
Q3: What are the key considerations for designing a bioconjugation experiment from the start? Any functional bioconjugation strategy should meet several key criteria to ensure success [2]:
To help you visualize the systematic process of diagnosing and resolving low efficiency, here is a workflow diagram.
For a more holistic view of planning a successful experiment that avoids common pitfalls, consider the following strategic pathway.
The table below summarizes the key quantitative and qualitative differences between these two PEG linkers.
| Feature | TCO-PEG3-acid | TCO-PEG4-acid |
|---|---|---|
| Full Molecular Weight | Information missing | 417.49 g/mol [1] [2] |
| Molecular Formula | Information missing | C₂₀H₃₅NO₈ [1] [2] [3] |
| PEG Spacer Length | 3 EGU (PEG3) [4] | 4 EGU (PEG4) [1] [2] [3] |
| Key Functional Groups | trans-Cyclooctene (TCO), Carboxylic Acid [4] | trans-Cyclooctene (TCO), Carboxylic Acid [1] [2] [3] |
| Primary Reactions | IEDDA with Tetrazine; Amide Coupling [4] | IEDDA with Tetrazine; Amide Coupling [1] [2] [3] |
| Reported Purity | Information missing | >95% [1] [3] |
| Storage Consideration | Limited shelf life; isomerizes to unreactive cis-form [4] | Information missing |
While direct performance data is unavailable, the fundamental experimental workflows for using these linkers are well-established in bioconjugation. The following diagrams illustrate the core principles and a typical labeling workflow.
1. Core Chemistry of TCO-PEGn-acid Linkers
This diagram illustrates the two key chemical reactions that TCO-PEG3/4-acid linkers undergo, enabling their use in building complex molecules.
2. Workflow for Radiolabeling Application
A practical application of this chemistry is in radiolabeling biomolecules for imaging, as demonstrated in a study labeling single-domain antibodies. The workflow below, adapted from the literature, shows how the TCO group is first attached to the targeting molecule, followed by a rapid click reaction with a radiolabeled tetrazine [5].
When deciding between TCO-PEG3-acid and TCO-PEG4-acid, consider these factors derived from the available information and general principles of PEG linkers:
For a rigorous comparison guide, you would need to generate experimental data. Here are some suggested protocols:
The performance of a PEG linker is influenced by several interconnected factors. The following table summarizes the key considerations based on the retrieved documents.
| Feature | Consideration & Impact on Performance |
|---|---|
| Molecular Weight (Length) | Influences solubility, hydrodynamic radius, steric hindrance, circulation time, and biodistribution. Shorter chains (e.g., PEG2-PEG12) are for compact labeling; longer chains (PEG2000+) improve solubility and reduce immunogenicity [1]. |
| Flexibility | The flexible structure of PEG improves the likelihood that connected molecules can find their binding partners, which is crucial for the efficacy of chimeric molecules [2]. |
| Architecture (Linear vs. Branched) | Linear: Simpler, more predictable, lower cost, less steric hindrance. Branched: Better shielding, longer circulation half-life, higher payload capacity [1]. |
| Conjugation Chemistry | The reactive end group (e.g., TCO, azide, DBCO) must be chosen for selectivity, efficiency, and stability of the final bond under physiological conditions [1]. |
Since a standardized protocol for comparing TCO PEG linkers was not available, the workflow below outlines a logical approach based on established principles for evaluating linker performance. You can adapt this framework to design your own comparative study.
Title: Experimental Workflow for Linker Comparison
Here are detailed methodologies for the key stages in the workflow:
Based on the general principles, the table below outlines what to generally expect from different TCO PEG linker lengths, which can serve as a hypothesis for your experiments.
| Linker Length (PEGn) | Expected Key Characteristics | Best Suited For |
|---|---|---|
| Short (n ≤ 12) | Compact structure, minimal steric shield, potentially faster clearance. | Applications requiring minimal disruption of biomolecular interaction, short-distance conjugation, and cell-permeable constructs like PROTACs [2] [1]. |
| Medium (12 < n < 45) | Balanced properties: good solubility enhancement, moderate half-life extension, manageable steric effects. | A versatile choice for many ADC and bioconjugation applications where a balance between size and performance is needed. |
| Long (n ≥ 45) | Maximum solubility, significant steric shielding, longest circulation half-life, potential for reduced immunogenicity. | Improving the pharmacokinetics of proteins and peptides, or enhancing the solubility of highly hydrophobic compounds [1]. |
The table below summarizes the key quantitative findings on the reaction kinetics of TCO-PEG3-CH2CO2H and related systems from the search results [1]:
| TCO System / Condition | Observed Reaction Kinetics | Notes / Context |
|---|---|---|
| TCO-PEG3-CH2CO2H (Small Molecule) | Baseline reaction rate. | Standard, unencapsulated small molecule reagent [1]. |
| TCO-functionalized PeptoBrushes (30% TCO loading) | 77-fold faster than small molecule TCO. | Hydrophobic patches within the polymer attract lipophilic tetrazines, concentrating reactants [1]. |
| Lipophilic Tetrazines | Faster reaction rates. | Enhanced kinetics when reacting with TCOs in hydrophobic polymer cores [1]. |
To analyze the reaction kinetics of TCO-PEG3-CH2CO2H with tetrazines, you can adapt the methodology from the research on PeptoBrushes [1]. The workflow involves preparing the reactants, initiating the reaction, and monitoring the tetrazine signal over time.
Here are the detailed steps for the experiment:
The dramatic enhancement of reaction rates within polymer systems highlights critical strategic considerations for your research:
Biocompatibility for a reagent like TCO-PEG3-CH2CO2H is multi-faceted. The table below summarizes the key aspects to investigate, drawing on general principles of TCO-PEG linkers and related bioorthogonal systems [1] [2] [3].
| Assessment Aspect | Key Parameters & Methods | Relevant Findings from Related Compounds |
|---|---|---|
| In Vitro Cytotoxicity | Cell viability assays (e.g., MTT assay); testing on various cell lines (e.g., HeLa, A549) [4]. | Tetrazine-modified sugars (e.g., Ac4ManNTz) tolerated at concentrations >100 μmol/L [4]. |
| Reaction Kinetics & Specificity | Second-order rate constant (k) measurement for iEDDA reaction with tetrazines [3]. | TCO-Tz ligation is extremely fast, selective, and works in complex aqueous environments [1] [2] [3]. |
| In Vivo Pharmacokinetics | PET imaging; measuring tumor accumulation and target-to-background ratios in mouse models [5]. | Tz scaffolds with net neutral charge showed better in vivo performance than anionic counterparts [5]. |
| Structural & Solubility Properties | Solubility in various solvents (DCM, DMF, DMSO) and aqueous buffers; analysis of PEG spacer influence [1] [6]. | PEG spacers enhance solubility, reduce aggregation, and minimize steric hindrance [2]. |
Here are detailed methodologies from recent publications that you can adapt to evaluate TCO-PEG3-CH2CO2H.
This protocol is used to evaluate the impact of chemical reagents on cell viability [4].
This protocol, adapted from a 2025 study, assesses performance in a live animal model [5].
[18F]Tz).[18F]Tz probe intravenously.The logical flow of this pretargeted imaging strategy can be summarized as follows:
When comparing TCO-PEG3-CH2CO2H to alternatives, focus on these parameters derived from the search results:
The table below summarizes key experimental findings from published research on how PEG linker length influences the efficiency of TCO-functionalized conjugates.
| PEG Linker Length (PEGn) | Key Experimental Findings | Reported Outcome / Consequence | Citation |
|---|---|---|---|
| PEG0 (no linker) | In vivo: Highest fluorescent signal in tumor models. | Two times higher in vivo signal vs. PEG4/PEG12; selected as best candidate for pretargeted radioimmunotherapy (PRIT). [1] | |
| PEG4 | In vitro: Maximum immunofluorescence signal at 10 equivalents of TCO. In vivo: Lower fluorescent signal in tumors. | Optimal TCO accessibility and antigen recognition in vitro; moderate in vivo performance. [1] | |
| PEG7 / PEG11 | SPR Study: Used to modulate pharmacokinetics. | Shorter organ residence times and increased renal clearance; identified lead candidates for clinical translation. [2] | |
| PEG12 | In vitro: High TCO grafting efficiency. In vivo: Lower fluorescent signal in tumors. | Facilitates more TCO attachments per antibody in vitro; suboptimal in vivo performance for pretargeting. [1] |
The data in the comparison table were generated using standardized experimental methods that you can adapt for your own evaluations.
This protocol assesses how effectively the antibody is modified with TCO and its subsequent binding capability [1].
This protocol evaluates the overall efficiency of the pretargeting system in live animal models [1].
The logical flow of this evaluation, from conjugation to in vivo assessment, can be visualized as follows:
The table below summarizes the core distinctions between TCO-PEG3-CH2CO2H and conventional crosslinkers.
| Feature | TCO-PEG3-CH2CO2H (Click Chemistry) | Conventional Crosslinkers (e.g., NHS, Imidoesters) |
|---|---|---|
| Reaction Type | Bioorthogonal (inverse electron demand Diels-Alder) [1] [2] | Nucleophilic substitution (e.g., with primary amines) [3] |
| Primary Target Groups | Tetrazines (via TCO moiety) [1] | Amines (-NH₂), Sulfhydryls (-SH), Carboxyls (-COOH) [3] |
| Specificity & Speed | High specificity, very fast reaction kinetics with tetrazines [1] [2] | Broader reactivity, slower reaction kinetics [3] |
| Key Advantage | Minimal interference with biological processes; allows for sequential, controlled conjugation [1] | Well-established, efficient for creating stable covalent bonds between biomolecules [3] |
| Spacer Arm | Includes a hydrophilic PEG3 spacer that enhances solubility [1] | Spacer length varies by product (e.g., DSS: 11.4 Å, BS(PEG)₉: 35.8 Å) [3] |
| Common Applications | Construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) [2] | Protein-protein conjugation, antibody labeling, immobilization, polymer formation [3] |
For researchers planning experiments, the workflow and activation methods for these crosslinkers differ significantly.
TCO-PEG3-CH2CO2H Workflow: This reagent enables a two-step, controlled conjugation process.
Conventional Crosslinker Workflow: These are often used in a one-step process.
The following diagram illustrates the key experimental workflows for each approach.
Your choice between these reagents will depend heavily on your experimental goals:
Choose TCO-PEG3-CH2CO2H when:
Choose Conventional Crosslinkers when:
The field of bioconjugation is advancing rapidly. For a comprehensive guide, you may need to delve deeper into the following areas:
The table below summarizes the second-order rate constants ((k)) for IEDDA reactions of various TCO derivatives with different tetrazines, based on experimental data from the literature.
| Dienophile (TCO Type) | Tetrazine Partner | Second-Order Rate Constant ((k), M⁻¹s⁻¹) | Context & Notes |
|---|---|---|---|
| TCO (general) | 3-(4-benzylamino)-1,2,4,5-tetrazine | ~26,000 [1] | Early benchmark rate |
| TCO (general) | Various 3,6-disubstituted tetrazines | 210 to ~30,000 [1] | Rate depends heavily on tetrazine substituents |
| Norbornene | 3-(4-benzylamino)-1,2,4,5-tetrazine | ~1-2 [1] | Highlights TCO's superior reactivity over other strained alkenes |
| sTCO [2] | - | Up to (10^7) [2] | "Super TCO" (sTCO), a highly strained derivative |
The IEDDA reaction proceeds through a [4+2] cycloaddition between the TCO (dienophile) and tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas ((N_2)) [2]. The key factors determining the reaction rate are:
This relationship is illustrated in the following mechanism:
When planning experiments, stability is as crucial as reactivity. Highly reactive groups can be less stable, so selecting the right combination is essential for success [3].
Since published literature does not typically compare commercial "TCO-PEGs" directly, you will need to adopt a practical strategy for selecting products.
| Parameter | Details |
|---|---|
| Product Name | TCO-PEG3-CH2CO2H / TCO-PEG3-acid [1] [2] |
| CAS Number | 2249928-25-2 (TCO PEG3 CH2CO2H); 2141981-86-2 (TCO-PEG3-acid) [1] [3] [2] |
| Molecular Formula | C₁₇H₂₉NO₇ (for this compound) [1] |
| Molecular Weight | 359.42 g/mol (for this compound) [1] |
| Structure | Composed of a TCO group, a PEG spacer (3 repeating units), and a terminal carboxylic acid (-CH₂CO₂H) [1] [3] [2] |
| Key Functional Group | Carboxylic Acid (-COOH) [1] [3] [2] |
| Primary Reactivity | - With primary amines (via carboxylic acid) to form stable amide bonds, requiring activators like EDC or HATU [1] [3].
While specific protocols for TCO-PEG3-CH2CO2H are not detailed in the search results, the general workflow for validating its performance would logically follow the path below, incorporating standard analytical techniques referenced for PEGylated compounds [6].
This step verifies the activity of both key functional groups, as illustrated below.
Apply the reagent in a model conjugation. For example, conjugate it to a model protein (e.g., Bovine Serum Albumin, BSA) via the carboxylic acid and then attempt a second conjugation with a tetrazine-modified dye via the TCO group. Analyze the success using Size Exclusion Chromatography (SEC) or SDS-PAGE to confirm the formation of higher molecular weight conjugates.